N-Oleoyl-L-Serine
Description
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKGXAMSZIDKF-VJIACCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107743-37-3 | |
| Record name | N-Oleoyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107743373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OLEOYL-L-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCD7H2827O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Isolation and Characterization of Endogenous N-Oleoyl-L-Serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating, identifying, and quantifying the endogenous lipid mediator, N-Oleoyl-L-Serine (NOS). Detailed experimental protocols, data presentation, and visualization of its signaling pathways are included to support further research and drug development efforts in areas such as bone metabolism and neuromodulation.
Introduction to this compound
This compound is an endogenous N-acyl amide that has been identified as a bioactive lipid with significant physiological roles. It is formed by the condensation of oleic acid and L-serine[1]. Research has highlighted its presence in various mammalian tissues, including bone and brain, suggesting its involvement in diverse biological processes[2]. Notably, NOS has been shown to modulate bone remodeling by stimulating osteoblast proliferation and inhibiting osteoclast activity, making it a potential therapeutic target for conditions like osteoporosis[2][3].
Quantitative Data on Endogenous this compound
The endogenous levels of this compound vary across different tissues. While precise absolute quantification can be method-dependent, relative abundance studies provide valuable insights into its physiological distribution.
| Tissue | Relative Abundance of this compound | Method of Detection | Reference |
| Mouse Brain | High | LC-MS/MS | [2] |
| Mouse Bone | Medium (one log lower than brain) | LC-MS/MS | |
| Mouse Spleen | Low (one log lower than bone) | LC-MS/MS | |
| Mouse Plasma | Undetectable | LC-MS/MS |
Table 1: Relative distribution of endogenous this compound in various mouse tissues.
Experimental Protocols
Isolation of this compound from Biological Tissues
The isolation of NOS from tissues relies on robust lipid extraction techniques. The following protocols are based on the well-established Folch and Bligh & Dyer methods, adapted for bone and brain tissue.
3.1.1. Lipid Extraction from Bone Tissue (Modified Folch Method)
-
Sample Preparation: Excise bone tissue and remove marrow by flushing with phosphate-buffered saline (PBS). Pulverize the bone under liquid nitrogen to a fine powder.
-
Homogenization: Homogenize the bone powder in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the tissue sample (e.g., 1 g of bone powder in 20 mL of solvent).
-
Extraction: Agitate the homogenate for 15-20 minutes at room temperature.
-
Phase Separation: Filter or centrifuge the homogenate to recover the liquid phase. Add 0.2 volumes of 0.9% NaCl solution to the collected liquid, vortex, and centrifuge to separate the phases.
-
Lipid Recovery: Carefully collect the lower chloroform phase, which contains the lipids.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
3.1.2. Lipid Extraction from Brain Tissue (Modified Bligh & Dyer Method)
-
Sample Preparation: Excise brain tissue and immediately freeze in liquid nitrogen.
-
Homogenization: Homogenize the frozen tissue in a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Extraction: Add an additional volume of chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water) and vortex thoroughly.
-
Phase Separation: Centrifuge the mixture to facilitate phase separation.
-
Lipid Recovery: Collect the lower organic phase containing the lipids.
-
Washing: Wash the organic phase with a small volume of methanol:water (1:1, v/v) to remove any remaining non-lipid contaminants.
-
Solvent Evaporation: Evaporate the solvent from the purified lipid extract under nitrogen.
-
Storage: Store the lipid extract at -80°C.
Characterization and Quantification of this compound
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.
-
Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).
-
Chromatographic Separation:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The precursor ion for NOS is [M-H]⁻ at m/z 368.3, and a characteristic product ion is monitored.
-
-
Quantification: Generate a standard curve using a synthetic this compound standard to quantify the endogenous levels in the samples.
3.2.2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
To confirm the stereochemistry of endogenous NOS, chiral HPLC is employed to separate the L- and D-enantiomers.
-
Sample Preparation: Use the partially purified lipid extract.
-
Chromatographic Separation:
-
Column: Utilize a chiral stationary phase column.
-
Mobile Phase: An isocratic mobile phase, often a mixture of hexane and a polar organic solvent like isopropanol or ethanol, is typically used.
-
-
Detection: Use a UV detector or couple the HPLC system to a mass spectrometer for sensitive detection.
-
Analysis: Compare the retention time of the endogenous compound with that of synthetic this compound and N-Oleoyl-D-Serine standards to confirm the L-configuration. The natural form is N-oleoyl L-serine, which has a distinct elution time compared to its D-enantiomer.
Signaling Pathway of this compound in Osteoblasts
This compound has been shown to exert its effects on osteoblasts through a G-protein coupled receptor (GPCR), likely GPR55, which initiates a downstream signaling cascade involving the ERK1/2 MAP kinase pathway. This ultimately leads to the regulation of gene expression related to osteoblast differentiation and function.
This compound signaling pathway in osteoblasts.
Workflow for Isolation and Characterization of this compound
Experimental workflow for this compound analysis.
Conclusion
This technical guide provides a foundational framework for the isolation, characterization, and study of endogenous this compound. The detailed protocols and pathway visualizations are intended to facilitate further research into the physiological and pathological roles of this important lipid mediator, and to aid in the development of novel therapeutic strategies targeting its signaling pathways.
References
Biosynthesis of N-Oleoyl-L-Serine In Vivo: A Technical Guide
Abstract
N-Oleoyl-L-serine (OS) is an endogenous N-acyl amino acid, a class of bioactive lipids with emerging roles in various physiological processes, most notably in the regulation of bone remodeling.[1][2][3] Found naturally in tissues such as mouse bone, OS has demonstrated the ability to stimulate osteoblast proliferation and mitigate osteoclast numbers, highlighting its potential as a therapeutic agent for bone loss disorders like osteoporosis.[1][4] Understanding the in vivo biosynthetic pathways of this molecule is critical for elucidating its physiological functions and for the development of novel therapeutics targeting this signaling system. This technical guide provides an in-depth overview of the current understanding of this compound biosynthesis, detailing the key enzymatic pathways, quantitative data, and comprehensive experimental protocols for its study.
Core Biosynthetic Pathways
The in vivo production of this compound is primarily governed by two enzymatic pathways that directly catalyze the formation of the amide bond between oleic acid and L-serine. A third, phospholipid-dependent pathway is hypothesized but remains to be fully elucidated.
The PM20D1-Mediated Pathway (Secreted/Extracellular)
The principal pathway for the biosynthesis of a broad range of N-acyl amino acids, including this compound, is catalyzed by the secreted enzyme Peptidase M20 domain-containing 1 (PM20D1) . This enzyme functions extracellularly in the circulation.
Mechanism: PM20D1 is a bidirectional enzyme, capable of both synthesis and hydrolysis. In its synthase capacity, it directly catalyzes the condensation of a free fatty acid (Oleic Acid) and a free amino acid (L-Serine) to form this compound. This reaction does not require coenzyme A-activated fatty acids. Given its secreted nature, PM20D1 is considered a primary regulator of circulating levels of N-acyl amino acids.
The FAAH-Mediated Pathway (Intracellular)
An alternative, intracellular pathway is catalyzed by Fatty Acid Amide Hydrolase (FAAH) . While renowned for its role in the degradation of the endocannabinoid anandamide, FAAH has been identified as a second bidirectional enzyme capable of both synthesizing and hydrolyzing a specific subset of N-acyl amino acids.
Mechanism: In vitro and in vivo studies have demonstrated that FAAH can catalyze the condensation of arachidonic acid with serine and glycine. This suggests a similar capacity for oleic acid. Compared to PM20D1, FAAH exhibits a more restricted substrate scope. This enzymatic activity provides a mechanism for the intracellular regulation of this compound levels, distinct from the circulating pool managed by PM20D1.
Hypothesized Phospholipid-Dependent Pathway
Analogous to the well-established pathway for N-acylethanolamines (NAEs), a two-step, phospholipid-dependent pathway for this compound has been proposed.
Mechanism:
-
Formation of N-acyl-phosphatidylserine (NAPS): An N-acyltransferase (NAT) enzyme would catalyze the transfer of an oleoyl group from a donor phospholipid (e.g., Phosphatidylcholine) to the primary amine of Phosphatidylserine (PS), forming N-oleoyl-phosphatidylserine. The specific NAT responsible for this reaction is yet to be identified.
-
Hydrolysis of NAPS: A phospholipase D (PLD)-type enzyme would then cleave the N-oleoyl-phosphatidylserine intermediate to release this compound and phosphatidic acid. While N-acyl-PS species have been detected in mammalian brain, confirming their existence as potential precursors, the specific phospholipase that performs the final hydrolysis step has not been definitively identified.
Quantitative Data
Quantitative analysis has been crucial in establishing the physiological relevance of this compound. The data below are compiled from studies on murine models.
Table 1: Endogenous Levels of N-Acyl Amides in Mouse Tissue
Data from metaphyseal extracts of 12-week-old female mice.
| N-Acyl Amide Compound | Concentration (pmol/mg protein) | Standard Error (SE) |
| This compound | ~15.0 | N/A |
| N-Palmitoyl-Serine | ~2.0 | N/A |
| N-Stearoyl-Serine | ~1.5 | N/A |
| Oleoylethanolamide (OEA) | ~12.5 | N/A |
| Palmitoylethanolamide (PEA) | ~110.0 | N/A |
| Anandamide (AEA) | ~0.1 | N/A |
| Source: Data estimated from graphical representation in Smoum et al., 2010. |
Table 2: In Vitro Enzyme Kinetics
Kinetic data for FAAH provides insight into its capacity for N-acyl-serine metabolism.
| Enzyme | Substrate | Activity | Rate |
| Fatty Acid Amide Hydrolase (FAAH) | N-Arachidonoyl-Serine (C20:4-Ser) | Hydrolysis | ~1.5 nmol/min/mg |
| Fatty Acid Amide Hydrolase (FAAH) | N-Oleoyl-Glycine (C18:1-Gly) | Hydrolysis | ~0.05 nmol/min/mg |
| Fatty Acid Amide Hydrolase (FAAH) | N-Oleoyl-Serine (C18:1-Ser) | Hydrolysis | ~0.15 nmol/min/mg |
| Source: Long et al., 2020. Rates measured using lysates from FAAH-transfected cells. |
Experimental Protocols
The identification and quantification of this compound and the characterization of its biosynthetic enzymes require specialized analytical techniques.
Protocol: Extraction and Quantification of this compound from Tissue
This protocol outlines the standard method for isolating and measuring N-acyl amides from biological matrices like bone or brain tissue via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Materials and Reagents
-
Tissue sample (e.g., distal femoral metaphysis)
-
Chloroform, Methanol, Water (HPLC grade)
-
Internal standard (e.g., d4-N-Oleoyl-L-Serine)
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
Nitrogen gas evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
II. Procedure
-
Homogenization: Homogenize the weighed tissue sample in a chloroform:methanol mixture (2:1, v/v) containing the internal standard.
-
Lipid Extraction (Folch Method):
-
Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 8:4:3.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of the initial mobile phase.
-
Load the sample onto a pre-conditioned C18 SPE column.
-
Wash the column with a polar solvent (e.g., water/methanol) to remove salts and hydrophilic impurities.
-
Elute the N-acyl amides with a non-polar solvent (e.g., methanol or acetonitrile).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted fraction under nitrogen.
-
Reconstitute the final sample in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase column (e.g., C18).
-
Perform chromatographic separation using a gradient of water and acetonitrile/methanol, both typically containing a modifier like formic acid.
-
Detect and quantify using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for this compound (e.g., m/z 368.3 → 104.3) and its internal standard.
-
Protocol: N-Acyl Amino Acid Hydrolase/Synthase Activity Assay
This assay measures the bidirectional activity of enzymes like PM20D1 or FAAH in tissue lysates.
I. Materials and Reagents
-
Tissue lysate (e.g., liver, brain)
-
Phosphate-buffered saline (PBS)
-
Substrate:
-
For Hydrolase Assay: this compound (e.g., 100 µM)
-
For Synthase Assay: Oleic Acid (100 µM) and L-Serine (100 µM)
-
-
Reaction stop solution (e.g., cold acetonitrile)
-
LC-MS/MS system
II. Procedure
-
Prepare Lysate: Homogenize fresh or frozen tissue in PBS and determine the total protein concentration (e.g., via BCA assay).
-
Reaction Setup:
-
In a microcentrifuge tube, combine a fixed amount of tissue lysate (e.g., 100 µg of total protein) with PBS.
-
Add the substrate(s) to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding an excess of cold acetonitrile. This will precipitate the proteins.
-
Sample Processing:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under nitrogen and reconstitute for LC-MS/MS analysis.
-
-
Analysis: Quantify the amount of product formed (Oleic Acid for hydrolase activity; this compound for synthase activity) using the LC-MS/MS protocol described above. Calculate the conversion rate as a measure of enzyme activity (e.g., nmol of product/min/mg of protein).
Conclusion and Future Directions
The biosynthesis of this compound in vivo is a multifaceted process, with at least two distinct enzymatic pathways contributing to its production in different cellular compartments. The extracellular, PM20D1-catalyzed pathway likely regulates systemic levels, while the intracellular FAAH-mediated pathway allows for localized control. The potential for a third, phospholipid-dependent pathway presents an exciting area for future research, which could reveal further layers of regulation. A complete understanding of these pathways, including their regulation and the specific kinetics of each enzyme, will be paramount for manipulating this compound levels for therapeutic benefit, particularly in the context of metabolic and degenerative bone diseases.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Synthetic N-Oleoyl-L-Serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl-L-Serine (O-Ser) is an endogenous N-acyl amide that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the field of bone metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of synthetically derived this compound. It includes detailed experimental protocols for its synthesis and for key biological assays to evaluate its efficacy. Furthermore, this guide presents a visualization of the signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference.
Physical and Chemical Properties
This compound is an amphipathic molecule consisting of a long unsaturated fatty acid chain (oleic acid) linked to the amino acid L-serine via an amide bond. This structure imparts unique physicochemical characteristics that are crucial for its biological activity and formulation development.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C21H39NO4 | [1][2] |
| Molecular Weight | 369.54 g/mol | [1][2][3] |
| CAS Number | 107743-37-3 | |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly available in the searched literature. | |
| Boiling Point | 571.9 ± 50.0 °C at 760 mmHg | |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| LogP | 6.09 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 18 |
Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of oleic acid and L-serine. The following protocol is adapted from a standard method for preparing N-acyl amino acids and a described synthesis of the D-enantiomer.
Experimental Protocol: Synthesis of this compound
Materials:
-
Oleic acid
-
L-Serine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Activation of Oleic Acid: In a round-bottom flask, dissolve oleic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring. Let the reaction stir at 0 °C for 30 minutes and then at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling with L-Serine: In a separate flask, suspend L-serine (1.2 equivalents) in DCM. To this suspension, add the activated oleic acid mixture from step 1, including the DCU precipitate.
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a gradient of methanol in chloroform or a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Workflow for Synthesis and Purification
Biological Activity and Signaling Pathways
This compound has been identified as a lipid modulator of bone remodeling. It exhibits a dual action by stimulating osteoblast proliferation and inducing osteoclast apoptosis, making it a promising candidate for the development of anti-osteoporotic drugs.
Signaling Pathway of this compound in Bone Cells
This compound exerts its effects on bone cells through a complex signaling cascade. In osteoblasts, it is proposed to act via a G-protein coupled receptor (GPCR), leading to the activation of the Erk1/2 pathway, which promotes cell proliferation. In osteoclasts, it inhibits the Erk1/2 pathway, leading to apoptosis. Furthermore, in bone marrow stromal cells and osteoblasts, this compound inhibits the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine for osteoclast differentiation and survival.
Experimental Protocols for Biological Assays
To evaluate the biological effects of this compound on bone cells, the following detailed protocols can be employed.
Osteoblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of osteoblasts as an indicator of cell viability and proliferation.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1)
-
This compound stock solution (in ethanol or DMSO)
-
Cell culture medium (e.g., Alpha-MEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 10⁻¹³ M to 10⁻⁷ M. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Osteoclast Apoptosis Assay (TRAP Staining)
This assay identifies osteoclasts and allows for the assessment of apoptosis through morphological changes.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound stock solution
-
48-well cell culture plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Microscope
Procedure:
-
Osteoclast Differentiation: Seed BMMs or RAW 264.7 cells in a 48-well plate. Culture BMMs with M-CSF (30 ng/mL) for 2-3 days. To induce osteoclast differentiation, culture the cells with M-CSF (30 ng/mL) and RANKL (50 ng/mL) for 4-6 days. For RAW 264.7 cells, culture with RANKL (50 ng/mL) for 4-6 days.
-
Treatment: Once mature, multinucleated osteoclasts are formed, treat the cells with various concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) for 24 to 48 hours.
-
Cell Fixation: After treatment, wash the cells with PBS and fix them with a 10% formalin solution for 10 minutes.
-
TRAP Staining: Wash the fixed cells with distilled water and stain for TRAP activity according to the manufacturer's instructions of the TRAP staining kit. Generally, this involves incubating the cells with a solution containing naphthol AS-MX phosphate and a fast red violet LB salt in a tartrate-containing buffer.
-
Microscopic Analysis: Visualize the cells under a microscope. TRAP-positive cells (appearing red/purple) with three or more nuclei are identified as osteoclasts. Assess for signs of apoptosis, such as cell shrinkage, nuclear condensation, and fragmentation.
-
Quantification: Count the number of viable and apoptotic osteoclasts in multiple fields of view for each treatment condition.
RANKL Expression Assay (RT-qPCR)
This assay quantifies the mRNA expression levels of RANKL in osteoblasts or bone marrow stromal cells.
Materials:
-
Osteoblast or bone marrow stromal cells
-
This compound stock solution
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for RANKL and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Seed osteoblasts or stromal cells in 6-well plates and grow to confluence. Treat the cells with different concentrations of this compound (e.g., 10⁻¹³ M to 10⁻⁹ M) for 24 hours.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR: Perform real-time quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for RANKL and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in RANKL mRNA expression in this compound-treated cells compared to the vehicle control, normalized to the housekeeping gene.
Conclusion
This technical guide provides a detailed overview of the physical, chemical, and biological properties of synthetic this compound. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing endogenous lipid. The visualization of its signaling pathway aids in understanding its mechanism of action in bone remodeling. Further research is warranted to fully elucidate its physiological roles and to optimize its development as a potential treatment for osteoporosis and other bone-related disorders.
References
N-Oleoyl-L-Serine: A Novel Endogenous Regulator of Bone Remodeling
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl-L-Serine (NOS), an endogenous N-acyl amide found in bone, has emerged as a significant modulator of bone remodeling. This lipid mediator exhibits a dual-action mechanism, promoting bone formation by stimulating osteoblast proliferation and differentiation, while simultaneously inhibiting bone resorption by inducing osteoclast apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of NOS on bone cells. It details the signaling pathways involved, presents quantitative data from key experiments, and offers detailed protocols for relevant in vitro assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bone biology and drug discovery for osteoporosis and other bone-related disorders.
Introduction
Bone remodeling is a continuous physiological process involving the coordinated removal of old bone by osteoclasts and the formation of new bone by osteoblasts.[1][2] An imbalance in this process, favoring resorption over formation, leads to a net loss of bone mass and increased fracture risk, as seen in osteoporosis.[3] this compound is a naturally occurring lipid molecule that has been identified as a key regulator of this process.[4][5] In preclinical studies, NOS has demonstrated the ability to increase bone volume and rescue bone loss in animal models of osteoporosis, making it a promising candidate for the development of novel anti-osteoporotic therapies. This guide will delve into the core mechanisms of NOS action, providing the detailed information necessary for its further investigation and potential therapeutic development.
Mechanism of Action in Osteoblasts
This compound directly stimulates the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. This anabolic effect is primarily mediated through the activation of a G-protein coupled receptor and the subsequent triggering of downstream signaling cascades.
Signaling Pathway in Osteoblasts
The mitogenic effect of NOS on osteoblasts is initiated by its binding to a G-protein coupled receptor (GPCR), likely GPR119. This interaction activates a Gi-protein, leading to the phosphorylation and activation of the Extracellular signal-regulated kinase 1/2 (Erk1/2). The activation of the Erk1/2 pathway is a critical step in promoting osteoblast proliferation and survival.
A derivative of NOS, calcium-derived oleoyl serine, has also been shown to promote osteogenesis through the Wnt/β-catenin signaling pathway. Activation of this pathway leads to the nuclear translocation of β-catenin, which then upregulates the expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALP).
References
- 1. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]
- 2. Enhanced efficiency of calcium-derived oleoyl serine on osteoporosis via Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous N-Acyl Serine Derivatives: A Technical Guide to their Physiological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl serine derivatives are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse physiological roles and potential as therapeutic agents. Structurally analogous to the well-characterized endocannabinoid, anandamide, these lipoamino acids consist of a fatty acid linked to a serine molecule via an amide bond. This guide provides an in-depth technical overview of the current understanding of N-acyl serine derivatives, focusing on their endogenous functions, the signaling pathways they modulate, and the experimental methodologies used to investigate them.
Quantitative Data on N-Acyl Serine Derivatives
The following tables summarize the key quantitative data related to the physiological effects and receptor interactions of prominent N-acyl serine derivatives.
Table 1: In Vivo and In Vitro Concentrations and Levels
| N-Acyl Serine Derivative | Tissue/System | Concentration/Level | Species | Reference |
| N-Oleoyl-L-serine (OS) | Trabecular Bone | ~25 pmol/g | Mouse | [1] |
| This compound (OS) | Skeletal (OVX-induced decrease) | Significantly reduced | Mouse | [2] |
| N-Arachidonoyl L-serine (ARA-S) | Brain | Isolated from bovine brain | Bovine | [3] |
Table 2: Efficacy and Potency of N-Acyl Serine Derivatives
| N-Acyl Serine Derivative | Physiological Effect | Assay | Efficacy/Potency (EC50/IC50) | Species/Cell Line | Reference |
| This compound (OS) | Osteoblast Proliferation | MC3T3-E1 cell proliferation assay | ~10-10 M (Significant increase) | Mouse | [1] |
| N-Arachidonoyl L-serine (ARA-S) | Vasodilation | Rat isolated mesenteric arteries | 550 nM | Rat | [3] |
| N-Arachidonoyl L-serine (ARA-S) | Vasodilation | Rat isolated abdominal aorta | ~1200 nM | Rat |
Table 3: Receptor Binding Affinities
| N-Acyl Serine Derivative | Receptor | Binding Affinity (Ki) | Comments | Reference |
| N-Arachidonoyl L-serine (ARA-S) | Cannabinoid Receptor 1 (CB1) | > 10,000 nM | Very weak binding | |
| N-Arachidonoyl L-serine (ARA-S) | Cannabinoid Receptor 2 (CB2) | No significant binding | Weak affinity | |
| N-Arachidonoyl L-serine (ARA-S) | Transient Receptor Potential Vanilloid 1 (TRPV1) | No significant binding | Does not bind | |
| N-Arachidonoyl L-serine (ARA-S) | G-protein coupled receptor 55 (GPR55) | Not determined | Functional antagonist |
Signaling Pathways of N-Acyl Serine Derivatives
N-acyl serine derivatives exert their physiological effects by modulating various signaling pathways. The following diagrams illustrate the known signaling cascades for this compound and N-Arachidonoyl L-serine.
This compound Signaling in Bone Remodeling
References
- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
N-Oleoyl-L-Serine: An In-Depth Technical Guide to its Interaction with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl-L-Serine (OS) is an endogenous N-acyl amide that has garnered significant interest for its physiological roles, particularly in the regulation of bone metabolism.[1][2][3] Emerging evidence strongly suggests that its mechanism of action is mediated through G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and GPCRs, detailing the signaling pathways, experimental methodologies used for its characterization, and quantitative data available for related compounds. While the specific receptor for this compound remains to be definitively deorphanized, this document consolidates the existing knowledge to aid researchers and professionals in drug development in their exploration of this promising endogenous lipid.
Introduction to this compound
This compound is a naturally occurring lipid molecule belonging to the class of N-acyl amides.[4] It is formed by the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and the amino acid L-serine.[5] Found endogenously in tissues such as bone, OS has been demonstrated to play a significant role in modulating bone remodeling by stimulating osteoblast proliferation and inhibiting osteoclast activity. These properties make it a molecule of interest for potential therapeutic applications in bone-related disorders like osteoporosis.
Interaction with G-Protein Coupled Receptors
The cellular effects of this compound are primarily initiated by its interaction with one or more GPCRs. The initial evidence for this interaction comes from studies demonstrating that its mitogenic signaling in osteoblasts is inhibited by pertussis toxin, a known inhibitor of Gi/o protein-coupled receptors. This points towards the involvement of a Gi-coupled signaling pathway.
While the specific receptor for OS has not been conclusively identified, research on structurally similar N-acyl amides provides strong indications towards potential candidates, namely the orphan GPCRs GPR55 and GPR119.
The Putative Role of a Gi-Coupled Receptor
The inhibition of this compound's effects by pertussis toxin is a key finding that implicates the involvement of the Gi/o family of G-proteins. Activation of a Gi-coupled receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the MAPK/ERK pathway.
GPR55: A Potential Candidate Receptor
GPR55 is an orphan GPCR that has been proposed as a cannabinoid receptor, although its pharmacology is distinct from the classical CB1 and CB2 receptors. Several N-acyl amides, structurally related to OS, have been shown to interact with GPR55. GPR55 couples to several G-protein subtypes, including Gq, G12, and G13, but not typically Gi. This presents a more complex picture, suggesting that OS might interact with multiple receptors or that its primary receptor can couple to different G-proteins.
Activation of GPR55 can initiate the following signaling cascades:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).
-
G12/13 Pathway: Activation of RhoA, a small GTPase, which in turn activates Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in cytoskeleton rearrangement and cell motility.
GPR119: Another Potential Target
GPR119 is another GPCR activated by various lipid amides, including oleoylethanolamide (OEA), a compound structurally similar to OS. GPR119 is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. While this appears to contradict the findings with pertussis toxin for OS, the broad ligand specificity of these receptors warrants further investigation.
Signaling Pathways
The primary signaling pathway implicated in the action of this compound in osteoblasts is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the activation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2).
Gi-Mediated Erk1/2 Activation
dot
Caption: Gi-coupled receptor signaling cascade initiated by this compound.
Potential GPR55-Mediated Signaling Pathways
dot
Caption: Potential GPR55-mediated signaling pathways.
Quantitative Data
Direct quantitative binding data for this compound with a specific GPCR is currently not available in the published literature. However, data for structurally related N-acyl amides at GPR55 and GPR119 provide valuable context.
Table 1: Quantitative Data for N-Acyl Amides at GPR55 and GPR119
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| N-Oleoyl Dopamine | GPR119 | cAMP Accumulation | EC50 | ~10 µM | |
| Oleoylethanolamide (OEA) | GPR119 | cAMP Accumulation | EC50 | ~4.8 µM | |
| Oleoyl Serinol | GPR119 | - | EC50 | 12 µM | |
| Anandamide (AEA) | GPR55 | GTPγS Binding | EC50 | ~3 nM | |
| 2-Arachidonoylglycerol (2-AG) | GPR55 | GTPγS Binding | EC50 | ~14 nM |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with GPCRs.
Gi-Protein Activation Assay (Pertussis Toxin Inhibition)
Objective: To determine if the signaling of this compound is mediated by a Gi/o-protein coupled receptor.
Principle: Pertussis toxin (PTX) catalyzes the ADP-ribosylation of the α-subunit of Gi/o proteins, preventing them from interacting with their cognate GPCR. Inhibition of the cellular response to this compound by PTX pretreatment indicates the involvement of a Gi/o-coupled receptor.
Protocol:
-
Cell Culture: Culture osteoblastic cells (e.g., MC3T3-E1) in appropriate media until they reach 70-80% confluency.
-
PTX Pretreatment: Treat the cells with Pertussis Toxin (typically 100 ng/mL) for 18-24 hours prior to stimulation with this compound. A vehicle control (without PTX) must be run in parallel.
-
Stimulation: After the pretreatment period, wash the cells with serum-free media and then stimulate with various concentrations of this compound for the desired time period (e.g., for Erk1/2 phosphorylation, a time course of 5, 15, 30, and 60 minutes is common).
-
Downstream Readout: Lyse the cells and perform the desired downstream assay, such as Western blotting for phospho-Erk1/2 or a cell proliferation assay.
-
Analysis: Compare the response to this compound in PTX-treated cells versus vehicle-treated cells. A significant reduction in the response in the presence of PTX indicates Gi/o-protein involvement.
dot
Caption: Experimental workflow for Pertussis Toxin inhibition assay.
Erk1/2 Phosphorylation Assay (Western Blot)
Objective: To quantify the activation of the Erk1/2 signaling pathway in response to this compound.
Principle: Activation of the MAPK/ERK cascade results in the phosphorylation of Erk1 and Erk2. Western blotting with antibodies specific to the phosphorylated forms of these proteins allows for the quantification of this activation.
Protocol:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve for 4-12 hours to reduce basal levels of Erk1/2 phosphorylation.
-
Stimulation: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: After stimulation, place the culture plates on ice, aspirate the media, and lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-Erk1/2.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Erk1/2 or a housekeeping protein like β-actin.
-
Express the results as the ratio of p-Erk1/2 to total Erk1/2 or the housekeeping protein.
-
Osteoblast Proliferation Assay (MTT Assay)
Objective: To measure the effect of this compound on the proliferation of osteoblastic cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) into a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.
Conclusion
This compound is an important endogenous lipid regulator with significant potential in the field of bone metabolism. Its mechanism of action is clearly linked to the activation of G-protein coupled receptors, with strong evidence pointing towards a Gi-coupled pathway leading to Erk1/2 activation and subsequent osteoblast proliferation. While the definitive receptor for this compound remains an "orphan," the pharmacology of related N-acyl amides suggests that GPR55 and GPR119 are promising candidates for further investigation. The complex signaling potential of these receptors, which can couple to multiple G-protein subtypes, may explain the diverse cellular effects observed. This technical guide provides a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the role of this compound and its cognate receptor(s), ultimately paving the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Detection of antibodies inhibiting the ADP-ribosyltransferase activity of pertussis toxin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of N-Oleoyl-L-Serine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl-L-Serine (OS) is an endogenous lipid molecule with significant therapeutic potential, particularly in the regulation of bone metabolism. As a member of the N-acyl amide family, its signaling is mediated through G protein-coupled receptors (GPCRs). While the precise receptor for OS remains a subject of ongoing research, the orphan receptor GPR55 has emerged as a primary putative target. This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with its potential receptor, GPR55. It details the methodologies for homology modeling of the receptor, molecular docking of the ligand, and molecular dynamics simulations to analyze the binding stability and interactions. Furthermore, this document presents the current understanding of the GPR55 signaling pathway and collates the available quantitative data for relevant ligands to provide a context for future in silico and in vitro studies.
Introduction
This compound is an endogenous N-acyl amide that has been identified as a modulator of bone remodeling.[1] It has been shown to stimulate osteoblast proliferation and inhibit bone resorption, making it a promising candidate for the development of therapeutics for osteoporosis and other bone-related disorders.[1] The biological effects of OS are believed to be mediated by a G protein-coupled receptor (GPCR). While initial investigations ruled out classical cannabinoid receptors, evidence points towards an orphan GPCR, with GPR55 being a strong candidate.[2]
In silico modeling offers a powerful and cost-effective approach to investigate the molecular interactions between this compound and its putative receptor. By employing computational techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can predict the binding mode of OS, identify key interacting residues, and understand the dynamics of the receptor-ligand complex. This knowledge is invaluable for guiding lead optimization, designing functional assays, and ultimately accelerating the drug discovery process.
The Putative Receptor: GPR55
GPR55 is a class A GPCR that was initially deorphanized as a cannabinoid receptor, although this classification remains a topic of discussion.[2] It is activated by a variety of lipid ligands, including lysophosphatidylinositols (LPIs) and certain endocannabinoids.[3] GPR55 is implicated in a range of physiological processes, including pain perception, inflammation, and bone biology, making it a relevant target for the observed effects of this compound.
GPR55 Signaling Pathway
Upon activation, GPR55 is known to couple to Gα13, which in turn activates the RhoA signaling pathway. This leads to the activation of Rho-associated kinase (ROCK) and subsequent downstream effects, including cytoskeleton rearrangement and modulation of cellular proliferation.
Data Presentation: Ligand Binding Affinities
A critical aspect of in silico modeling is the validation of computational predictions against experimental data. While direct quantitative binding data (Ki, Kd, or IC50) for this compound with GPR55 is not currently available in the public domain, data for other known GPR55 ligands can provide a valuable reference for assessing the predicted binding affinity of OS. The following table summarizes the reported binding and functional data for a selection of GPR55 ligands.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| L-α-lysophosphatidylinositol (LPI) | GTPγS binding | HEK293 | pEC50 | 7.2 | |
| AM251 | β-arrestin recruitment | CHO | IC50 | 9.6 µM | |
| SR141716A (Rimonabant) | β-arrestin recruitment | CHO | IC50 | 3.9 µM | |
| ML191 | β-arrestin recruitment | U2OS | IC50 | 160 nM | |
| ML192 | β-arrestin recruitment | U2OS | IC50 | 1080 nM | |
| ML193 | β-arrestin recruitment | U2OS | IC50 | 221 nM | |
| N-Arachidonoyl-Glycine | Calcium mobilization | HA-GPR55/CHO | EC50 | ~1 µM |
Experimental Protocols: In Silico Modeling Workflow
The following sections detail the key experimental protocols for the in silico modeling of this compound binding to a homology model of GPR55.
References
- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Oleoyl-L-Serine: A Detailed Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-Oleoyl-L-Serine, a bioactive lipid with significant potential in research and therapeutic development. This compound is an endogenous N-acyl amide naturally found in bone tissue that has been shown to play a crucial role in bone remodeling.[1][2][3] Its ability to stimulate bone formation and inhibit bone resorption makes it a compelling target for the development of novel treatments for osteoporosis and other bone-related disorders.[3][4]
Chemical Properties and Structure
This compound is an L-serine derivative formed by the condensation of the carboxyl group of oleic acid with the amino group of L-serine.
| Property | Value |
| Molecular Formula | C21H39NO4 |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 107743-37-3 |
| IUPAC Name | (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |
| Synonyms | N-Oleoylserine, Oleoyl-Ser-OH |
Biological Activity and Research Applications
This compound has demonstrated significant biological activity, primarily related to bone metabolism. Research has shown that it:
-
Stimulates Osteoblast Proliferation: this compound promotes the proliferation of osteoblasts, the cells responsible for bone formation.
-
Inhibits Osteoclast Activity: It mitigates the number of osteoclasts, the cells that resorb bone tissue, by inducing apoptosis.
-
Modulates Signaling Pathways: this compound triggers a Gi-protein-coupled receptor and the Erk1/2 signaling pathway in osteoblasts.
-
Potential Therapeutic Agent: Due to its anabolic and anti-resorptive properties, this compound is being investigated as a potential therapeutic agent for osteoporosis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard method for preparing N-acyl amino acids. A similar synthesis has been described for the D-enantiomer.
Materials:
-
L-Serine
-
Oleic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
6N HCl
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Oleic Acid:
-
Dissolve oleic acid (1 equivalent) in acetonitrile.
-
Cool the solution to 0°C.
-
Add dicyclohexylcarbodiimide (DCC) (1 equivalent) portion-wise while stirring.
-
Continue stirring at 0°C for 2 hours, then at room temperature for another 2 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain an oily residue.
-
-
Coupling with L-Serine:
-
In a separate flask, dissolve L-serine (1 equivalent) and triethylamine (1 equivalent) in water.
-
Add the oily residue from the previous step (dissolved in acetonitrile) to the L-serine solution with stirring.
-
Stir the mixture for 10 hours at room temperature.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Adjust the pH of the concentrate to 2-3 with 6N HCl.
-
Extract the product with ethyl acetate.
-
Wash the ethyl acetate layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.
-
Purify the resulting oily residue by silica gel column chromatography to yield this compound.
-
Visualizing the Workflow and Signaling Pathway
To better understand the synthesis process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Mitogenic signaling of this compound in osteoblasts.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro Effects of this compound on Bone Cells
| Cell Type | Treatment | Concentration | Effect |
| MC3T3 E1 Osteoblastic Cells | This compound | 10⁻¹¹ M | Stimulation of DNA synthesis |
| Wild-type Mouse Calvarial Osteoblasts | This compound | 10⁻¹¹ M | Increased cell number |
| Bone Marrow Monocyte-derived Osteoclasts | This compound | 10⁻¹⁰ M | Decreased number of intact osteoclasts |
| Bone Marrow Monocyte-derived Osteoclasts | This compound | 10⁻¹⁰ M | Increased number of apoptotic osteoclasts |
Table 2: In Vivo Effects of this compound in Mice
| Animal Model | Treatment | Dosage | Duration | Key Findings |
| Intact Mice | This compound | 5 mg/kg daily (i.p.) | 6 weeks | Increased trabecular bone volume density (BV/TV), trabecular number (Tb.N), and connectivity density (Conn.D). |
| Ovariectomized (OVX) Mice | This compound | 5 mg/kg daily (i.p.) | 6 weeks | Rescued ovariectomy-induced bone loss. |
References
Protocol for N-Oleoyl-L-Serine Treatment in Primary Osteoclast Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Oleoyl-L-Serine (OS) is an endogenous N-acyl amide discovered in murine bone that has demonstrated significant potential in the regulation of bone remodeling.[1][2][3] This lipid molecule exhibits a dual role, stimulating the proliferation of bone-forming osteoblasts and concurrently mitigating the number of bone-resorbing osteoclasts.[1][2] The primary mechanism of its effect on osteoclasts is the induction of apoptosis, making it a molecule of interest for therapeutic strategies aimed at reducing excessive bone resorption in pathologies such as osteoporosis.
The protocol outlined below provides a comprehensive methodology for the treatment of primary osteoclast cultures with this compound. It details the isolation and differentiation of primary osteoclast precursors, treatment with OS, and subsequent analysis of its effects on osteoclast survival and intracellular signaling pathways. The provided experimental procedures are based on established methodologies and findings from key research in the field.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on primary osteoclast cultures as reported in foundational studies.
| Parameter Assessed | Control (Vehicle) | This compound (10⁻¹⁰ M) | Percentage Change | Reference |
| Number of Intact Osteoclasts (per well) | ~120 | ~60 | -50% | |
| Number of Apoptotic Osteoclasts (per well) | ~20 | ~60 | +200% | |
| Erk1/2 Phosphorylation (relative to total Erk1/2) | Baseline | Decreased | Inhibition | |
| RANKL mRNA Expression (in stromal cells) | Baseline | Decreased | Inhibition |
Experimental Protocols
Preparation of Primary Murine Osteoclast Cultures
This protocol describes the isolation of bone marrow macrophages from mice and their differentiation into mature osteoclasts.
Materials:
-
α-MEM (Minimum Essential Medium Alpha) with 20% heat-inactivated FBS
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
6-well culture plates
Procedure:
-
Euthanize mice (e.g., C57BL/6, 6-8 weeks old) according to institutional guidelines.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with α-MEM using a 25-gauge needle.
-
Create a single-cell suspension by gently passing the marrow through the needle several times.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge to isolate bone marrow mononuclear cells.
-
Collect the buffy coat containing the mononuclear cells and wash with PBS.
-
Resuspend the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 ng/mL M-CSF.
-
Plate the cells in 6-well plates and incubate at 37°C in a 5% CO₂ incubator.
-
After 24 hours, non-adherent cells are removed, and fresh medium with M-CSF is added. These adherent cells are bone marrow-derived macrophages (BMMs).
-
To induce osteoclast differentiation, culture the BMMs with 25 ng/mL M-CSF and 50 ng/mL RANKL for 5-7 days. Replace the medium every 2-3 days. Mature, multinucleated osteoclasts should be visible.
This compound Treatment
Materials:
-
This compound (OS) stock solution (e.g., in ethanol)
-
Differentiated primary osteoclast cultures
-
Culture medium (α-MEM with 10% FBS, M-CSF, and RANKL)
Procedure:
-
On day 5-7 of differentiation, when mature osteoclasts are present, prepare the this compound treatment medium.
-
Dilute the OS stock solution in the culture medium to a final concentration of 10⁻¹⁰ M. Ensure the final concentration of the vehicle (e.g., ethanol) is minimal and consistent across all conditions, including the vehicle control.
-
Remove the existing medium from the osteoclast cultures and replace it with the OS-containing medium or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours) for subsequent analysis.
Assessment of Osteoclast Apoptosis by DAPI Staining
This protocol allows for the visualization and quantification of apoptotic osteoclasts.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment with this compound, carefully aspirate the culture medium.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI staining solution for 5-10 minutes in the dark.
-
Wash the cells with PBS to remove excess DAPI.
-
Mount a coverslip over the cells using a suitable mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and/or fragmented, while healthy nuclei will be larger and uniformly stained.
-
Quantify the number of intact and apoptotic osteoclasts (multinucleated cells) in multiple fields of view for each condition.
Western Blot Analysis of Erk1/2 Phosphorylation
This protocol is for assessing the effect of this compound on the Erk1/2 signaling pathway.
Materials:
-
Preosteoclast-like cell line (e.g., RAW 264.7) or primary BMMs
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate RAW 264.7 cells or primary BMMs and grow to 70-80% confluency.
-
Serum-starve the cells for a few hours before treatment if necessary to reduce basal phosphorylation.
-
Treat the cells with this compound (10⁻¹⁰ M) for a short duration (e.g., 15-60 minutes) as Erk phosphorylation is often a rapid event.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Erk1/2.
Visualizations
Caption: Signaling pathway of this compound in osteoclasts.
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols for N-Oleoyl-L-Serine Testing in an Ovariectomy-Induced Osteoporosis Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Postmenopausal osteoporosis is a prevalent metabolic bone disease characterized by reduced bone mass and microarchitectural deterioration, leading to an increased risk of fractures. The decline in estrogen levels following menopause is a primary contributing factor. The ovariectomy-induced (OVX) osteoporosis mouse model is a well-established and widely used preclinical model that mimics the etiology and progression of postmenopausal osteoporosis in humans.[1][2][3] This model is invaluable for investigating the pathophysiology of the disease and for evaluating the efficacy of potential therapeutic agents.
N-Oleoyl-L-Serine (OIS) is an endogenous N-acyl amide found in bone tissue that has emerged as a promising regulator of bone remodeling.[4][5] Research has indicated that OIS can modulate the balance between bone formation by osteoblasts and bone resorption by osteoclasts, suggesting its potential as a therapeutic agent for osteoporosis. Specifically, OIS has been shown to stimulate osteoblast proliferation and induce osteoclast apoptosis. In the context of the OVX mouse model, studies have demonstrated that exogenous administration of OIS can effectively rescue bone loss by concurrently enhancing bone formation and suppressing bone resorption.
These application notes provide a detailed protocol for utilizing the ovariectomy-induced osteoporosis mouse model to test the efficacy of this compound. The included methodologies cover the surgical procedure, treatment administration, and a comprehensive set of endpoint analyses to thoroughly evaluate skeletal changes.
Signaling Pathway of this compound in Bone Remodeling
The following diagram illustrates the proposed signaling pathway of this compound in bone cells, highlighting its dual action on osteoblasts and osteoclasts.
Caption: Proposed mechanism of this compound (OIS) in bone remodeling.
Experimental Workflow
The following diagram outlines the key steps and timeline for conducting an in vivo study to evaluate the efficacy of this compound in an ovariectomized mouse model of osteoporosis.
Caption: Experimental timeline for OIS testing in OVX mice.
Experimental Protocols
Animal Model and Ovariectomy
-
Animals: Female C57BL/6J mice, 8-12 weeks of age, are commonly used. The choice of strain and age can influence the extent of bone loss. All animal procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Surgical Groups:
-
Sham-operated group (Sham): Undergoes a mock surgery where the ovaries are exposed but not removed.
-
Ovariectomy group (OVX) + Vehicle: Undergoes bilateral ovariectomy and receives the vehicle control.
-
Ovariectomy group (OVX) + this compound: Undergoes bilateral ovariectomy and receives OIS treatment.
-
-
Anesthesia: A combination of ketamine (e.g., 90-150 mg/kg) and xylazine (e.g., 7.5-20 mg/kg) administered intraperitoneally is a reliable anesthetic regimen for mice.
-
Surgical Procedure (Dorsal Approach):
-
Place the anesthetized mouse in a prone position.
-
Make a single midline skin incision on the back.
-
Locate the ovaries through the dorsal muscle wall.
-
Make a small incision in the muscle wall to expose each ovary.
-
Ligate the ovarian blood vessels and fallopian tube with absorbable sutures.
-
Excise the ovary.
-
Close the muscle incision with sutures.
-
Close the skin incision with wound clips or sutures.
-
-
Post-operative Care: Administer analgesics as recommended by your institution's veterinarian. Monitor the mice daily for one week for signs of pain, infection, or distress.
This compound Administration
-
Preparation: this compound can be dissolved in a suitable vehicle, such as ethanol, and then further diluted in a solution like phosphate-buffered saline (PBS). The final concentration of the vehicle should be kept low and consistent across all groups.
-
Dosage and Administration: Based on previous studies, a dose of this compound can be administered daily via oral gavage or intraperitoneal injection. The treatment period typically lasts for several weeks (e.g., 8 weeks) after the ovariectomy.
-
Vehicle Control: The vehicle group should receive the same volume and formulation of the vehicle solution without the active compound.
Endpoint Analysis
At the end of the treatment period, euthanize the mice and collect relevant samples for analysis.
-
Micro-Computed Tomography (Micro-CT) Analysis:
-
Sample: Dissect the femurs and lumbar vertebrae.
-
Procedure: Scan the bones using a high-resolution micro-CT system.
-
Parameters: Analyze the trabecular and cortical bone microarchitecture. Key parameters are presented in the table below.
-
-
Bone Histology and Histomorphometry:
-
Sample: Decalcify and embed the bones in paraffin or embed undecalcified bones in plastic.
-
Staining: Perform Hematoxylin and Eosin (H&E) staining to visualize bone structure and cellular components.
-
Histomorphometry: Quantify cellular parameters such as osteoblast and osteoclast numbers and surface.
-
-
Serum Biomarker Analysis:
-
Sample: Collect blood via cardiac puncture at the time of euthanasia.
-
Biomarkers of Bone Formation: Measure serum levels of osteocalcin and alkaline phosphatase (ALP).
-
Biomarkers of Bone Resorption: Measure serum levels of tartrate-resistant acid phosphatase 5b (TRAP5b).
-
Hormone Levels: Measure serum estrogen levels to confirm the success of the ovariectomy.
-
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the study.
Table 1: Micro-CT Analysis of Trabecular Bone in the Distal Femur
| Group | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (μm) | Trabecular Separation (Tb.Sp) (μm) |
| Sham | ||||
| OVX + Vehicle | ||||
| OVX + OIS |
Table 2: Micro-CT Analysis of Cortical Bone in the Femoral Mid-diaphysis
| Group | Cortical Bone Volume (Ct.BV) (mm³) | Cortical Thickness (Ct.Th) (μm) | Total Cross-sectional Area (Tt.Ar) (mm²) |
| Sham | |||
| OVX + Vehicle | |||
| OVX + OIS |
Table 3: Serum Biomarker Levels
| Group | Osteocalcin (ng/mL) | Alkaline Phosphatase (U/L) | TRAP5b (U/L) | Estrogen (pg/mL) |
| Sham | ||||
| OVX + Vehicle | ||||
| OVX + OIS |
Conclusion
The ovariectomy-induced osteoporosis mouse model is a robust and clinically relevant tool for the preclinical evaluation of novel therapeutics for postmenopausal osteoporosis. This compound has demonstrated significant potential in rescuing bone loss in this model by modulating the activities of both osteoblasts and osteoclasts. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to effectively design, execute, and interpret studies aimed at further elucidating the therapeutic efficacy of this compound and other promising compounds.
References
- 1. biocytogen.com [biocytogen.com]
- 2. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-MS/MS Quantification of N-Oleoyl-L-Serine in Biological Samples
An application note and protocol for the quantification of the endogenous lipid N-Oleoyl-L-Serine (O-Ser) in biological samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is detailed below. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound (O-Ser) is an endogenous N-acyl amide discovered in mouse bone, where it plays a significant role in regulating bone remodeling.[1][2] This lipid molecule has been shown to stimulate bone formation by promoting the proliferation of osteoblasts, the cells responsible for creating new bone tissue.[1][3] Concurrently, it inhibits bone resorption by inducing apoptosis in osteoclasts, the cells that break down bone tissue.[3] The dual action of O-Ser makes it a molecule of high interest, particularly as a potential lead for developing anti-osteoporotic drugs.
The mechanism of O-Ser involves the activation of a G-protein-coupled receptor (GPCR), which in turn triggers the Erk1/2 signaling pathway in osteoblasts. Given its low endogenous concentrations and potent biological activity, a sensitive and selective analytical method is essential for its accurate quantification in complex biological matrices like plasma and tissue. This application note provides a detailed protocol for the robust quantification of this compound using HPLC-MS/MS.
Signaling Pathway of this compound
This compound modulates bone cell activity through a specific signaling cascade. It binds to a putative non-cannabinoid G-protein-coupled receptor (GPCR) on osteoblasts. This interaction activates the Gi-protein, which subsequently stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to the phosphorylation of Erk1/2. This signaling cascade promotes osteoblast proliferation and differentiation, contributing to bone formation. In osteoclasts, O-Ser inhibits Erk1/2 phosphorylation, which promotes apoptosis and reduces bone resorption.
Experimental Protocols
The following protocols provide a framework for the extraction and quantification of this compound from plasma and brain tissue.
Overall Experimental Workflow
The quantification process involves sample collection, addition of an internal standard, extraction of the analyte from the biological matrix, chromatographic separation, and detection by mass spectrometry, followed by data analysis.
References
Application Note: Developing Stable Formulations of N-Oleoyl-L-Serine for In Vivo Use
Introduction
N-Oleoyl-L-Serine (NOS) is an endogenous lipid amide with significant therapeutic potential, particularly in bone remodeling and neuroprotection.[1][2][3] It has been shown to stimulate bone formation, inhibit bone resorption, and displays activity in osteoblast proliferation assays.[1][4] However, its progression into clinical applications is hampered by its physicochemical properties. As a lipophilic molecule, NOS has very low aqueous solubility, making it challenging to formulate for in vivo administration, particularly for parenteral routes that require stable, aqueous-based systems. This document provides detailed protocols for developing stable nano-sized formulations of NOS, specifically focusing on nanoemulsions and liposomes, to enhance its stability and bioavailability for research and preclinical development.
Challenges in this compound Formulation
The primary challenge in formulating NOS is its hydrophobic nature. Direct administration in aqueous buffers leads to poor dispersion, rapid aggregation, and low bioavailability. Furthermore, unstabilized lipid formulations are prone to physical instability (e.g., coalescence, Ostwald ripening) and potential chemical degradation. A successful formulation must overcome these hurdles to ensure consistent and effective delivery to the target site. Lipid-based nanocarriers like nanoemulsions and liposomes are excellent candidates as they can encapsulate hydrophobic compounds, improve stability, and offer possibilities for controlled release and targeted delivery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of NOS is presented below. This data is crucial for selecting appropriate excipients and formulation methods.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₉NO₄ | |
| Molecular Weight | 369.5 g/mol | |
| LogP | 6.09 | |
| Solubility | Soluble in Ethanol (30 mg/ml), DMSO (20 mg/ml), and DMF (20 mg/ml). Poorly soluble in aqueous solutions (e.g., 0.5 mg/ml in Ethanol:PBS 1:1). | |
| Appearance | Solid at room temperature. |
Formulation Strategies and Protocols
Two primary strategies for formulating NOS are presented: oil-in-water (O/W) nanoemulsions and liposomal vesicles. Both methods are widely used to deliver hydrophobic active pharmaceutical ingredients (APIs).
Protocol 1: Preparation of NOS-Loaded Nanoemulsion
This protocol describes the preparation of a stable oil-in-water nanoemulsion containing this compound using the hot high-pressure homogenization (HPH) technique.
Materials and Equipment
-
API: this compound (NOS)
-
Oil Phase: Medium-chain triglycerides (MCT), Soybean Oil
-
Aqueous Phase: Purified water (WFI grade)
-
Surfactant/Emulsifier: Egg Lecithin, Polysorbate 80
-
Equipment: High-shear homogenizer (e.g., Ultra-Turrax), High-pressure homogenizer, Magnetic stirrer with heating, Analytical balance, Water bath.
Nanoemulsion Composition
The following table provides an example composition for a 10 mL batch of a 1 mg/mL NOS nanoemulsion.
| Component | Quantity | Purpose |
| This compound | 10 mg | Active Pharmaceutical Ingredient |
| Medium-Chain Triglycerides (MCT) | 500 mg (5% w/v) | Oil Phase |
| Egg Lecithin | 120 mg (1.2% w/v) | Surfactant |
| Polysorbate 80 | 30 mg (0.3% w/v) | Co-surfactant/Stabilizer |
| Glycerol | 225 mg (2.25% w/v) | Tonicity Agent |
| Purified Water | q.s. to 10 mL | Aqueous Phase |
Step-by-Step Procedure
-
Preparation of Lipid Phase:
-
Accurately weigh 10 mg of NOS, 500 mg of MCT, and 120 mg of egg lecithin.
-
Combine these components in a glass beaker and heat in a water bath to 70-75°C under gentle magnetic stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh 30 mg of Polysorbate 80 and 225 mg of glycerol.
-
Add approximately 8 mL of purified water and heat to 70-75°C under gentle stirring until all components are fully dissolved.
-
-
Formation of Pre-emulsion:
-
While maintaining the temperature of both phases, add the hot aqueous phase to the hot lipid phase dropwise while stirring with a high-shear homogenizer at 5,000-8,000 rpm for 10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the mixture at 1,000-1,500 bar for 5-10 cycles. The exact parameters may require optimization.
-
-
Cooling and Final Volume Adjustment:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring.
-
Adjust the final volume to 10 mL with purified water.
-
For sterile applications, the formulation can be passed through a 0.22 µm syringe filter.
-
Characterization and Expected Results
The quality of the nanoemulsion should be assessed to ensure it meets specifications for in vivo use.
| Parameter | Method | Expected Result |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 50 - 200 nm; PDI < 0.25 |
| Zeta Potential | Laser Doppler Velocimetry | -20 mV to -40 mV (indicates good colloidal stability) |
| Encapsulation Efficiency (EE%) | Centrifugation / HPLC | > 90% |
| pH | pH meter | 6.5 - 7.5 |
Calculating Encapsulation Efficiency (EE%): EE% is determined by separating the free, unencapsulated NOS from the nanoemulsion.
-
Centrifuge a sample of the nanoemulsion using an ultra-centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Measure the concentration of NOS in the filtrate (aqueous phase) using a validated HPLC-UV method. This represents the "Free Drug".
-
Measure the "Total Drug" concentration in an un-centrifuged sample after disrupting the emulsion with a suitable solvent (e.g., methanol).
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 2: Preparation of NOS-Loaded Liposomes
This protocol details the thin-film hydration method followed by extrusion to produce unilamellar liposomes encapsulating NOS within the lipid bilayer.
Materials and Equipment
-
API: this compound (NOS)
-
Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol
-
Solvent: Chloroform or a Chloroform:Methanol mixture (2:1 v/v)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment: Rotary evaporator, Round-bottom flask, Bath sonicator, Liposome extruder with polycarbonate membranes (e.g., 100 nm), Nitrogen gas stream.
Liposome Composition
The following table provides an example composition for a 5 mL batch of liposomes.
| Component | Molar Ratio | Quantity (for 5 mL) | Purpose |
| DSPC | 7 | ~27.7 mg | Main bilayer component |
| Cholesterol | 3 | ~5.8 mg | Stabilizes the bilayer |
| This compound | 0.5 (approx.) | ~2.8 mg (for ~0.5 mg/mL) | Active Pharmaceutical Ingredient |
| PBS (pH 7.4) | - | 5 mL | Hydration medium |
Step-by-Step Procedure
-
Lipid Film Formation:
-
Accurately weigh and dissolve DSPC, cholesterol, and NOS in 5 mL of chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 40-45°C to evaporate the solvent under reduced pressure.
-
A thin, uniform lipid film will form on the inner wall of the flask.
-
To ensure complete removal of residual solvent, dry the film under a high vacuum or a gentle stream of nitrogen gas for at least 2 hours.
-
-
Hydration:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the lipid transition temperature (Tc) of DSPC (~55°C). A temperature of 60-65°C is recommended.
-
Add 5 mL of the pre-heated buffer to the round-bottom flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer for 30 minutes, ensuring the temperature is maintained above the Tc. This process allows the lipid film to peel off and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be extruded.
-
Assemble a liposome extruder with a 100 nm polycarbonate membrane, pre-heated to 60-65°C.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 passes). This will produce a translucent liposomal suspension.
-
-
Purification (Optional):
-
To remove any unencapsulated NOS, the liposome suspension can be purified by dialysis or size exclusion chromatography.
-
Characterization and Expected Results
Proper characterization is essential to ensure the formulation is suitable for in vivo studies.
| Parameter | Method | Expected Result |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm; PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -15 mV to -35 mV |
| Encapsulation Efficiency (EE%) | Centrifugation / HPLC | > 80% |
| Lamellarity | Cryo-TEM / ³¹P-NMR | Unilamellar vesicles |
Visualizations: Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound has been shown to modulate bone remodeling by interacting with specific cellular signaling pathways. It triggers a G-protein-coupled receptor (GPCR), potentially GPR55, leading to the activation of the Erk1/2 pathway in osteoblasts, which promotes their proliferation. In osteoclasts, it promotes apoptosis by inhibiting Erk1/2 phosphorylation.
General Experimental Workflow
The logical flow for developing and validating a stable NOS formulation for in vivo use involves several key stages, from initial preparation to preclinical evaluation.
References
Application Notes: Unraveling the Targets of N-Oleoyl-L-Serine in Bone Metabolism Using Lentiviral shRNA Knockdown
Introduction
N-Oleoyl-L-Serine (OS) is an endogenous lipid amide that has emerged as a significant regulator of bone remodeling. Studies have demonstrated its dual role in stimulating bone formation by promoting osteoblast proliferation and inhibiting bone resorption by inducing osteoclast apoptosis.[1][2][3] The signaling cascade initiated by OS is believed to involve a G-protein coupled receptor (GPCR) and the subsequent activation of the Extracellular signal-regulated kinase 1/2 (Erk1/2) pathway.[2] However, the specific molecular targets of OS remain to be fully elucidated. This application note provides a comprehensive framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to identify and validate putative GPCR targets of this compound in osteoblasts.
Principle
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including primary osteoblasts, with high efficiency and stable integration into the host genome. This allows for long-term and stable suppression of a target gene's expression. By knocking down the expression of candidate GPCRs in osteoblasts, researchers can assess whether the cellular response to OS treatment is attenuated or abolished. A loss of OS-induced osteoblast proliferation or Erk1/2 phosphorylation following the knockdown of a specific GPCR would strongly suggest that this receptor is a direct target of this compound.
Putative Target: GPR119
While the definitive receptor for OS has not been conclusively identified, evidence suggests that G protein-coupled receptor 119 (GPR119) is a promising candidate. GPR119 is known to be activated by other structurally similar N-acyl amides, such as oleoylethanolamide (OEA), and is involved in various physiological processes. Furthermore, GPR119 has been implicated in the regulation of bone cell function, making it a scientifically plausible target for investigation.
Data Presentation
The following tables present illustrative quantitative data summarizing the expected outcomes of experiments designed to investigate the role of GPR119 as a target for this compound in osteoblasts.
Table 1: Effect of this compound on Osteoblast Proliferation
| Treatment Group | This compound (nM) | Cell Proliferation (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 ± 0.05 |
| OS Treatment | 0.1 | 1.15 ± 0.08 |
| OS Treatment | 1 | 1.35 ± 0.10 |
| OS Treatment | 10 | 1.60 ± 0.12 |
| OS Treatment | 100 | 1.62 ± 0.11 |
Table 2: Effect of GPR119 Knockdown on this compound-Induced Osteoblast Proliferation
| Treatment Group | This compound (10 nM) | Cell Proliferation (Fold Change vs. Scrambled shRNA Vehicle) |
| Scrambled shRNA + Vehicle | - | 1.00 ± 0.06 |
| Scrambled shRNA + OS | + | 1.58 ± 0.11 |
| GPR119 shRNA + Vehicle | - | 0.98 ± 0.07 |
| GPR119 shRNA + OS | + | 1.05 ± 0.09 |
Table 3: Effect of this compound on Erk1/2 Phosphorylation
| Time after OS (10 nM) treatment | p-Erk1/2 / Total Erk1/2 Ratio (Fold Change vs. 0 min) |
| 0 min | 1.00 ± 0.04 |
| 5 min | 2.50 ± 0.21 |
| 15 min | 1.80 ± 0.15 |
| 30 min | 1.20 ± 0.09 |
| 60 min | 1.05 ± 0.06 |
Table 4: Effect of GPR119 Knockdown on this compound-Induced Erk1/2 Phosphorylation
| Treatment Group | This compound (10 nM) for 5 min | p-Erk1/2 / Total Erk1/2 Ratio (Fold Change vs. Scrambled shRNA Vehicle) |
| Scrambled shRNA + Vehicle | - | 1.00 ± 0.05 |
| Scrambled shRNA + OS | + | 2.45 ± 0.18 |
| GPR119 shRNA + Vehicle | - | 0.99 ± 0.06 |
| GPR119 shRNA + OS | + | 1.10 ± 0.08 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Titer Determination
This protocol describes the generation of lentiviral particles carrying shRNA constructs targeting GPR119 and a non-targeting scramble control.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-puro vector containing GPR119 shRNA or scrambled shRNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
0.45 µm syringe filter
-
Lentiviral titration kit (e.g., p24 ELISA-based)
Procedure:
-
Day 1: Seed HEK293T cells. Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection. Co-transfect the HEK293T cells with the pLKO.1-shRNA plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's instructions.
-
Day 3: Change Media. 16-24 hours post-transfection, carefully remove the transfection medium and replace it with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Lentivirus. At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filter and Concentrate. Pool the collected supernatant and filter it through a 0.45 µm syringe filter to remove any cellular debris. For higher titers, the virus can be concentrated using ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination. Determine the viral titer using a p24 ELISA kit or a qPCR-based method. This is crucial for achieving a consistent multiplicity of infection (MOI) in subsequent experiments.
-
Storage. Aliquot the lentiviral particles and store them at -80°C.
Protocol 2: Lentiviral Transduction of Primary Osteoblasts
This protocol details the procedure for transducing primary osteoblasts with the generated lentiviral particles.
Materials:
-
Primary osteoblasts
-
Lentiviral particles (GPR119 shRNA and scrambled shRNA)
-
Osteoblast growth medium
-
Polybrene
-
Puromycin
Procedure:
-
Day 1: Seed Primary Osteoblasts. Plate primary osteoblasts in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Day 2: Transduction. Remove the culture medium and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL). Add the lentiviral particles at the desired MOI.
-
Day 3: Change Media. 18-24 hours post-transduction, remove the virus-containing medium and replace it with fresh osteoblast growth medium.
-
Day 4 onwards: Selection. 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Expand Stable Cells. Continue the selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated. Expand the stable GPR119 knockdown and scrambled control cell lines for subsequent experiments.
Protocol 3: Osteoblast Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of transduced osteoblasts.
Materials:
-
Stable GPR119 knockdown and scrambled control osteoblasts
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Seed Cells. Seed the stable cell lines in a 96-well plate at a density of 5,000 cells/well.
-
Treatment. After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation. Incubate the cells for 48 hours.
-
MTT Addition. Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization. Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement. Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Western Blot for Erk1/2 Phosphorylation
This protocol is for analyzing the phosphorylation status of Erk1/2 in response to this compound treatment.
Materials:
-
Stable GPR119 knockdown and scrambled control osteoblasts
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment. Plate the stable cell lines and starve them in serum-free medium for 12-16 hours. Treat the cells with this compound (10 nM) for various time points (0, 5, 15, 30, 60 minutes).
-
Cell Lysis. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation. Block the membrane and incubate with the primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification. Quantify the band intensities using densitometry software. Normalize the phosphorylated Erk1/2 signal to the total Erk1/2 signal.
Visualizations
Caption: Experimental workflow for lentiviral shRNA knockdown of GPR119.
Caption: Proposed signaling pathway of this compound in osteoblasts.
References
Unraveling N-Oleoyl-L-Serine Signaling with CRISPR-Cas9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the signaling pathways of the endogenous lipid mediator, N-Oleoyl-L-Serine (O-Ser), using the revolutionary CRISPR-Cas9 gene-editing technology. O-Ser, a member of the N-acyl amide family, has emerged as a key player in various physiological processes, including metabolic regulation and bone homeostasis. Understanding its signaling cascades is paramount for developing novel therapeutics targeting these pathways.
Introduction to this compound Signaling
This compound is an endogenous lipid that exerts its effects through multiple signaling pathways. The primary and most well-characterized receptor for O-Ser and related N-acyl amides is the G-protein coupled receptor 119 (GPR119).[1][2] Activation of this Gs-coupled receptor leads to an increase in intracellular cyclic AMP (cAMP), a crucial second messenger.[1][3] Beyond GPR119, evidence suggests potential interactions with other receptors and pathways, including Peroxisome Proliferator-Activated Receptor alpha (PPARα) and cannabinoid receptors, although the latter interaction appears to be weak.[4] Furthermore, in bone metabolism, O-Ser has been shown to stimulate osteoblast proliferation through a Gi-protein-coupled receptor, activating the Erk1/2 signaling pathway.
Data Presentation: Quantitative Effects of N-Acyl Amides
The following tables summarize the quantitative effects of N-acyl amides, including the closely related and often co-studied Oleoylethanolamide (OEA), on key signaling events. While specific dose-response data for this compound is limited in publicly available literature, the data for OEA, which also signals through GPR119, provides a valuable reference point.
Table 1: Effect of Oleoylethanolamide (OEA) on cAMP Production
| Cell Line | Agonist | Concentration (µM) | Fold Increase in cAMP (over baseline) | Reference |
| MIN6c4 Insulinoma Cells | OEA | 10 | ~2.5 | |
| RINm5f Insulinoma Cells | OEA | 10 | ~3.0 |
Table 2: Effect of Oleoylethanolamide (OEA) on Insulin Secretion
| Cell Line | Agonist | Concentration (µM) | Glucose Concentration (mM) | Fold Increase in Insulin Secretion | Reference |
| MIN6c4 Insulinoma Cells | OEA | 10 | 16.7 | ~2.0 | |
| RINm5f Cells | OEA | 10 | 16.7 | ~1.8 |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathways.
Caption: CRISPR-Cas9 Experimental Workflow.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of GPR119 in a Pancreatic Beta-Cell Line (e.g., MIN6)
Objective: To generate a GPR119 knockout cell line to study the GPR119-dependent signaling of this compound.
Materials:
-
MIN6 pancreatic beta-cell line
-
Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)
-
gRNA cloning vector (e.g., pU6-(BbsI)_chiRNA, Addgene #43860)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
GPR119-specific gRNA sequences (designed using a tool like CHOPCHOP)
-
Anti-GPR119 antibody for Western blot validation
-
DNA sequencing service
Methodology:
-
gRNA Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the Gpr119 gene to maximize the likelihood of a frameshift mutation.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into the gRNA expression vector according to the manufacturer's protocol.
-
-
Transfection:
-
Co-transfect the Cas9 expression plasmid and the gRNA-containing plasmid into MIN6 cells using a suitable transfection reagent. A GFP reporter on the Cas9 plasmid can be used to monitor transfection efficiency.
-
-
Selection of Edited Cells:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
After selection, expand the surviving cell population.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Isolate genomic DNA from the edited cell population and PCR amplify the targeted region of the Gpr119 gene. Sequence the PCR product to confirm the presence of insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using an anti-GPR119 antibody to confirm the absence of the GPR119 protein.
-
Protocol 2: Functional Analysis of this compound Signaling in Wild-Type and GPR119-KO Cells
Objective: To determine the GPR119-dependency of this compound-induced cAMP production.
Materials:
-
Wild-type and GPR119-KO MIN6 cells
-
This compound (cayman chemical or similar)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well microplate
Methodology:
-
Cell Seeding: Seed both wild-type and GPR119-KO MIN6 cells into a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.
-
Stimulation:
-
Prepare a dose-response curve of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the culture medium and add the stimulation buffer containing the different concentrations of this compound or forskolin (e.g., 10 µM) to the respective wells. Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle control.
-
Compare the dose-response curves of this compound in wild-type and GPR119-KO cells to determine the GPR119-dependency of the response.
-
Protocol 3: Investigating PPARα-Mediated Gene Expression using a Luciferase Reporter Assay
Objective: To assess whether this compound can activate PPARα-mediated transcription.
Materials:
-
HEK293T or other suitable cell line
-
PPARα expression vector
-
Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
This compound
-
Known PPARα agonist (e.g., GW7647) as a positive control
-
Dual-Luciferase Reporter Assay System (Promega or similar)
Methodology:
-
Transfection:
-
Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
-
Stimulation:
-
24 hours post-transfection, treat the cells with a range of concentrations of this compound or the positive control agonist for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
By employing these protocols and leveraging the power of CRISPR-Cas9, researchers can systematically dissect the intricate signaling networks of this compound, paving the way for the development of innovative therapeutic strategies.
References
Application of N-Oleoyl-L-Serine in Bone Tissue Engineering Scaffolds: A Guide for Researchers
For researchers, scientists, and drug development professionals, N-Oleoyl-L-Serine (OS) presents a promising bioactive lipid for enhancing the regenerative capacity of bone tissue engineering scaffolds. An endogenous N-acyl amide found naturally in bone, OS has been demonstrated to modulate bone remodeling by stimulating bone formation and inhibiting resorption. [1][2] This document provides detailed application notes and protocols for leveraging OS in bone tissue engineering contexts, with a focus on a novel, more stable derivative, calcium-derived oleoyl serine, which has shown enhanced pro-osteogenic effects.[3]
This compound's therapeutic potential is highlighted by its dual action: it promotes the proliferation of osteoblasts, the cells responsible for new bone formation, and concurrently mitigates the number of osteoclasts, which resorb bone tissue.[1] This dual-functionality makes it an attractive candidate for treating bone defects and metabolic bone diseases like osteoporosis. Recent advancements have led to the development of a calcium-derived oleoyl serine, which not only exhibits greater stability but also demonstrates superior efficacy in promoting osteogenesis by activating the Wnt/β-catenin signaling pathway.[3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and its calcium derivative on osteogenic and adipogenic gene expression, providing a basis for their comparative efficacy.
| Parameter | Treatment Group | Fold Change vs. Control | Key Findings | Citation |
| Osteogenic Gene Expression (in vitro) | ||||
| Alkaline Phosphatase (Alp) | Oleoyl Serine | - | Upregulated | |
| Calcium-Derived Oleoyl Serine | Significantly Upregulated | Enhanced osteogenic differentiation marker | ||
| Runt-related transcription factor 2 (Runx2) | Oleoyl Serine | - | Upregulated | |
| Calcium-Derived Oleoyl Serine | Significantly Upregulated | Key transcription factor for osteogenesis | ||
| Adipogenic Gene Expression (in vitro) | ||||
| Fatty acid binding protein 4 (Fabp4) | Oleoyl Serine | - | Suppressed | |
| Calcium-Derived Oleoyl Serine | Significantly Suppressed | Indicates inhibition of fat cell formation | ||
| CCAAT/enhancer-binding protein alpha (Cebpα) | Oleoyl Serine | - | Suppressed | |
| Calcium-Derived Oleoyl Serine | Significantly Suppressed | Key regulator of adipogenesis |
Signaling Pathways of this compound in Osteogenesis
This compound exerts its effects on bone cells through distinct signaling pathways. The primary pathway involves a G-protein-coupled receptor, leading to the activation of Erk1/2, which promotes osteoblast proliferation. Furthermore, the more potent calcium-derived oleoyl serine has been shown to activate the Wnt/β-catenin pathway, a critical pathway in bone formation.
Experimental Protocols
The following protocols provide detailed methodologies for incorporating this compound into a bone tissue engineering scaffold and evaluating its efficacy.
Experimental Workflow Overview
Protocol 1: Preparation of this compound Loaded Scaffolds
This protocol describes a method for loading this compound onto a pre-fabricated porous scaffold (e.g., collagen, PCL, or ceramic-based).
Materials:
-
Porous bone tissue engineering scaffolds
-
This compound (or its calcium derivative)
-
Ethanol (or other suitable solvent)
-
Sterile phosphate-buffered saline (PBS)
-
Lyophilizer or vacuum oven
Procedure:
-
Prepare a stock solution of this compound in ethanol at a desired concentration (e.g., 1 mg/mL).
-
Immerse the sterile scaffolds in the this compound solution for a specified time (e.g., 2-4 hours) under gentle agitation to ensure uniform coating.
-
Remove the scaffolds from the solution and allow them to air-dry in a sterile environment to evaporate the solvent.
-
For enhanced stability, lyophilize or vacuum-dry the scaffolds to remove any residual solvent.
-
Wash the scaffolds with sterile PBS to remove any loosely bound this compound.
-
The this compound loaded scaffolds are now ready for cell seeding.
Protocol 2: Cell Seeding on Scaffolds
This protocol details the seeding of mesenchymal stem cells (MSCs) or pre-osteoblastic cells onto the prepared scaffolds.
Materials:
-
This compound loaded scaffolds
-
Control scaffolds (without OS)
-
Mesenchymal stem cells (MSCs) or pre-osteoblasts (e.g., MC3T3-E1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
6-well or 24-well tissue culture plates
Procedure:
-
Place the sterile scaffolds into the wells of a tissue culture plate.
-
Trypsinize and count the cells. Prepare a cell suspension at a desired density (e.g., 1 x 10^6 cells/mL).
-
Carefully pipette the cell suspension onto the scaffolds, ensuring the entire surface is covered.
-
Allow the cells to adhere to the scaffolds for 2-4 hours in a cell culture incubator.
-
After the adhesion period, add complete cell culture medium to each well to submerge the scaffolds.
-
Incubate the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO2).
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures an early marker of osteoblast differentiation.
Materials:
-
Cell-seeded scaffolds at various time points (e.g., 7, 14, and 21 days)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase assay buffer
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
Wash the cell-seeded scaffolds with PBS.
-
Add lysis buffer to each well and incubate to lyse the cells.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C.
-
Stop the reaction with a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample.
Protocol 4: Alizarin Red S Staining for Mineralization
This staining method visualizes calcium deposits, a late marker of osteogenic differentiation.
Materials:
-
Cell-seeded scaffolds (e.g., at day 21)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.2)
-
Distilled water
Procedure:
-
Wash the cell-seeded scaffolds with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the scaffolds thoroughly with distilled water.
-
Add Alizarin Red S staining solution to cover the scaffolds and incubate for 20-30 minutes.
-
Remove the staining solution and wash with distilled water until the wash water is clear.
-
Visualize the red-orange mineralized nodules under a microscope.
Protocol 5: Real-Time Quantitative PCR (RT-qPCR) for Osteogenic Markers
This protocol quantifies the expression of key genes involved in osteogenesis.
Materials:
-
Cell-seeded scaffolds
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Isolate total RNA from the cell-seeded scaffolds using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix, specific primers for the target and housekeeping genes, and the synthesized cDNA.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
References
Troubleshooting & Optimization
Improving N-Oleoyl-L-Serine solubility for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using N-Oleoyl-L-Serine in cell culture experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility a challenge for cell culture experiments?
This compound (O-Ser) is an endogenous lipid, specifically an N-acyl amide, that plays a role as a lipid modulator in processes like bone remodeling.[1][2][3] It is formed from the condensation of oleic acid and L-serine.[1][4] Like many lipids, its long oleoyl tail makes it hydrophobic, leading to very low solubility in aqueous solutions such as cell culture media. This poor water solubility can cause the compound to precipitate, making it difficult to achieve accurate and effective concentrations for in vitro studies.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Due to its hydrophobic nature, O-Ser should first be dissolved in an organic solvent to create a concentrated stock solution before being diluted into aqueous cell culture media. The choice of solvent is critical for maintaining the compound's stability and minimizing cytotoxicity.
Data Summary: this compound Solubility
| Solvent | Concentration | Source |
| Ethanol | 30 mg/mL | Cayman Chemical |
| DMSO | 20 mg/mL | Cayman Chemical |
| DMF | 20 mg/mL | Cayman Chemical |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical |
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most common reason for precipitation is exceeding the solubility limit in the final medium. Try using a lower working concentration of O-Ser.
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) or other serum in your medium can help. Serum proteins, like albumin, can bind to lipids and help keep them in solution.
-
Use a Carrier Protein: For serum-free conditions, consider using a carrier protein like bovine serum albumin (BSA). Pre-complexing O-Ser with BSA before adding it to the medium can significantly enhance its solubility.
-
Stepwise Dilution: Instead of adding the stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the O-Ser stock can sometimes help prevent immediate precipitation. Ensure the final solution is at the correct temperature before adding it to cells.
Q4: I am concerned about solvent cytotoxicity. What precautions should I take?
Organic solvents like DMSO and ethanol can be toxic to cells, especially at higher concentrations. It is crucial to minimize the final solvent concentration in your cell culture.
-
High-Concentration Stock: Prepare the highest possible concentration of your O-Ser stock solution. This allows you to use a very small volume to achieve your desired final concentration, thereby minimizing the amount of solvent introduced to the cells.
-
Solvent Control Group: Always include a "vehicle control" in your experiments. This control group should contain cells treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups, but without O-Ser. This allows you to distinguish the effects of the compound from the effects of the solvent itself.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v), but it is best practice to keep it below 0.1% if possible. The tolerance for ethanol is generally lower. Always determine the specific tolerance of your cell line with a toxicity test.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 20 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder in a sterile vial. For example, to make 1 mL of a 20 mg/mL stock, weigh 20 mg of O-Ser.
-
Add the appropriate volume of sterile DMSO to the vial. In this example, add 1 mL of DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Once dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
This protocol outlines the procedure for diluting the concentrated stock for use in a typical cell culture experiment.
Materials:
-
O-Ser stock solution (e.g., 20 mg/mL in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Methodology:
-
Calculate the volume of stock solution needed. For example, to make 10 mL of medium with a final O-Ser concentration of 10 µg/mL:
-
Initial Concentration (Stock) = 20 mg/mL = 20,000 µg/mL
-
Final Concentration (Working) = 10 µg/mL
-
Final Volume = 10 mL
-
Use the formula C1V1 = C2V2: (20,000 µg/mL) * V1 = (10 µg/mL) * (10,000 µL)
-
V1 = 5 µL of stock solution.
-
-
Pipette 10 mL of pre-warmed medium into a sterile tube.
-
Add the calculated volume (5 µL) of the O-Ser stock solution directly into the medium. Important: Pipette the stock solution directly into the liquid and immediately vortex or invert the tube gently to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
The final DMSO concentration in this example would be 0.05% (5 µL in 10,000 µL), which is well-tolerated by most cell lines.
-
Immediately add the final working solution to your cells.
Experimental Workflow Diagram
Caption: Workflow for preparing and diluting this compound.
Biological Activity & Signaling
This compound is recognized for its role in bone metabolism, where it has been shown to stimulate bone formation and inhibit bone resorption. This action is primarily through its modulation of bone cells: stimulating the proliferation of bone-forming osteoblasts and promoting apoptosis (programmed cell death) in bone-resorbing osteoclasts.
Simplified Signaling Pathway
Caption: O-Ser modulates bone remodeling by affecting key bone cells.
References
Technical Support Center: Overcoming Poor Bioavailability of N-Oleoyl-L-Serine (OLS) in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of N-Oleoyl-L-Serine (OLS) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the expected poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound (OLS), a lipophilic N-acyl amino acid, can be attributed to several factors:
-
Low Aqueous Solubility: OLS is sparingly soluble in water, which can limit its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.
-
Poor Membrane Permeability: While lipophilic, its specific chemical structure may not be optimal for passive diffusion across the intestinal epithelium.
-
Enzymatic Degradation: OLS may be susceptible to degradation by enzymes in the GI tract and the liver during first-pass metabolism.[1]
-
Efflux Transporters: It is possible that OLS is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.[1]
Q2: What are some recommended starting formulations for in vivo oral administration of this compound in animal studies?
A2: Several formulations can be used for the oral administration of OLS in animal studies. The choice of vehicle depends on the required dose and experimental design. Below are some commonly used formulations.[2] It is recommended to test the solubility and stability of OLS in a small amount of the chosen vehicle before preparing a large batch.
Q3: Are there injectable formulations for this compound to bypass oral absorption issues?
A3: Yes, parenteral administration (e.g., intravenous, intraperitoneal) can be used to bypass the gastrointestinal tract and avoid issues of oral absorption and first-pass metabolism. This approach is often used to determine the absolute bioavailability of an oral formulation. Here are some potential injectable formulations for OLS.[2]
Data Presentation: Recommended Formulations for this compound
Table 1: Oral Formulations for this compound in Animal Studies [2]
| Formulation Description | Preparation Notes | Suitability |
| Suspension in 0.5% Carboxymethyl Cellulose (CMC) | Suspend OLS in an aqueous solution of 0.5% sodium CMC. | Suitable for water-insoluble compounds. Forms a stable suspension. |
| Solution in PEG400 | Dissolve OLS in polyethylene glycol 400. | Good for compounds with moderate solubility in organic solvents. |
| Suspension in 0.2% Carboxymethyl Cellulose (CMC) | Similar to the 0.5% CMC suspension but with a lower viscosity. | An alternative to the 0.5% CMC suspension. |
| Solution in 0.25% Tween 80 and 0.5% CMC | Dissolve OLS in a solution containing 0.25% Tween 80 as a surfactant and 0.5% CMC as a suspending agent. | The surfactant can improve wetting and dissolution of the compound. |
| Mixture with Food Powders | Mix OLS directly with powdered animal chow. | Useful for long-term studies to minimize stress from gavage. |
Table 2: Injectable Formulations for this compound in Animal Studies
| Formulation Description | Preparation Notes | Route of Administration |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve OLS in DMSO, then add PEG300 and Tween 80, and finally add saline. | Intravenous (IV), Intraperitoneal (IP) |
| 10% DMSO, 90% Corn Oil | Dissolve OLS in DMSO and then mix with corn oil. | Subcutaneous (SC), Intramuscular (IM) |
| 20% SBE-β-CD in Saline | Dissolve OLS in a 20% solution of sulfobutylether-β-cyclodextrin in saline. | Intravenous (IV) |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% CMC for Oral Gavage
Materials:
-
This compound (OLS) powder
-
Sodium Carboxymethyl Cellulose (CMC)
-
Deionized water
-
Stir plate and stir bar
-
Weighing scale and spatula
-
Appropriate volume of graduated cylinder or volumetric flask
Procedure:
-
Prepare the 0.5% CMC solution:
-
Weigh 0.5 g of CMC.
-
Measure 100 mL of deionized water.
-
Slowly add the CMC to the water while stirring continuously to avoid clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the OLS suspension:
-
Weigh the required amount of OLS based on the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of OLS for 10 mL of CMC solution).
-
Slowly add the OLS powder to the 0.5% CMC solution while stirring.
-
Continue stirring until a homogenous suspension is formed.
-
Use the freshly prepared suspension for oral gavage in your animal model.
-
Protocol 2: Pharmacokinetic Study Design to Evaluate Oral Bioavailability
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound formulation.
Animal Model:
-
Species: Rat or mouse
-
Number of animals: At least 3-5 per group
Experimental Groups:
-
Intravenous (IV) Group: OLS administered intravenously to determine the pharmacokinetic parameters without absorption limitations.
-
Oral Gavage Group: OLS administered orally using the formulation to be tested.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the respective formulations (IV or oral gavage).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of OLS in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound is not dissolving in the chosen vehicle. | The solubility of OLS is limited in that specific vehicle at the desired concentration. | * Try a different formulation vehicle from Table 1 or 2. * Gently warm the vehicle while stirring. * Use a co-solvent system (e.g., a small amount of DMSO or ethanol before adding the aqueous vehicle). |
| Low or undetectable plasma concentrations of OLS after oral administration. | * Poor absorption from the GI tract. * Rapid metabolism (first-pass effect). * The analytical method is not sensitive enough. | * Consider using a more advanced formulation strategy (see FAQ Q2 and the diagram below). * Co-administer with a permeation enhancer or an enzyme inhibitor. * Optimize the LC-MS/MS method for higher sensitivity. |
| High variability in plasma concentrations between animals. | * Inconsistent administration technique. * Differences in food intake or GI motility. * Inaccurate dosing due to poor suspension homogeneity. | * Ensure consistent oral gavage technique. * Standardize the fasting period for all animals. * Ensure the suspension is well-mixed before each administration. |
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing the low oral bioavailability of this compound.
Caption: A typical experimental workflow for determining the oral bioavailability of an this compound formulation.
References
Technical Support Center: Optimizing Dosage and Administration of N-Oleoyl-L-Serine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and administration of N-Oleoyl-L-Serine (OS) in experimental settings. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity of interest?
This compound is an endogenous N-acyl amide, a lipid molecule that has been identified as a regulator of bone remodeling.[1] Its primary biological activity of interest is its ability to stimulate osteoblast proliferation and inhibit osteoclast activity, making it a potential therapeutic agent for bone loss conditions like osteoporosis.[1]
Q2: What is the known signaling pathway activated by this compound in osteoblasts?
In osteoblasts, this compound (OS) triggers a Gi-protein-coupled receptor (GPCR). This activation leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] Activated ERK1/2 then translocates to the nucleus to phosphorylate and activate key transcription factors, including Runt-related transcription factor 2 (Runx2) and cAMP response element-binding protein (CREB).[2][3] The activation of these transcription factors is crucial for osteoblast differentiation and proliferation.
Q3: How should this compound be stored for optimal stability?
For long-term storage, this compound should be stored as a solid or in an organic solvent solution (e.g., ethanol) at -20°C. It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation. Aqueous solutions are not recommended for storage for more than one day.
Dosage and Administration Route Optimization
In Vitro Studies
Q4: What are the recommended starting concentrations for in vitro experiments with this compound?
For in vitro studies, particularly those involving osteoblast proliferation, a concentration range of 10⁻¹² M to 10⁻¹⁰ M has been shown to be effective. A peak mitogenic effect on osteoblastic cells has been observed at a concentration of 10⁻¹¹ M. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
| In Vitro Application | Cell Type | Effective Concentration Range | Peak Effect Concentration | Reference |
| Osteoblast Proliferation | MC3T3 E1 osteoblastic cells | 10⁻¹² M - 10⁻¹⁰ M | 10⁻¹¹ M | |
| Inhibition of Osteoclastogenesis | Bone marrow monocytes | 10⁻¹² M - 10⁻¹⁰ M | - | |
| Inhibition of RANKL expression | Bone marrow stromal cells | Starting at 10⁻¹³ M | - |
In Vivo Studies
Q5: What is the recommended dosage and administration route for in vivo studies in mice?
For in vivo studies in mice, a daily intraperitoneal (i.p.) injection of 5 mg/kg of this compound has been used effectively in a mouse model of osteoporosis. This dosage was shown to increase bone volume density.
| Animal Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Daily | Ethanol:Emulphor:Saline (1:1:18) |
Q6: Are there established protocols for other administration routes like oral, intravenous (IV), or subcutaneous (SC)?
Currently, there are no published studies detailing the oral, intravenous, or subcutaneous administration of this compound specifically. However, based on its lipophilic nature, general principles for formulating lipid-based drugs can be applied. It is crucial to conduct pilot studies to determine the optimal formulation, dosage, and to assess bioavailability and potential toxicity for any new administration route.
Experimental Protocols & Methodologies
Q7: How do I prepare this compound for in vivo administration?
For intraperitoneal injection in mice, a common vehicle is an ethanol, Emulphor, and saline mixture.
Protocol for Vehicle Preparation (Ethanol:Emulphor:Saline - 1:1:18):
-
Dissolve the required amount of this compound in 100% ethanol.
-
Add an equal volume of Emulphor (a non-ionic emulsifying agent) to the ethanol solution and mix thoroughly.
-
Add 18 parts of sterile saline to the ethanol/Emulphor mixture slowly while vortexing to form a stable emulsion.
-
The final concentration of the vehicle components should be low enough to not cause toxicity to the animals.
Q8: What is a general workflow for assessing the effect of this compound on osteoblast proliferation?
Below is a generalized workflow for an in vitro osteoblast proliferation assay.
Signaling Pathway
Q9: Can you provide a diagram of the this compound signaling pathway in osteoblasts?
The following diagram illustrates the known signaling cascade initiated by this compound in osteoblasts, leading to the activation of transcription factors that promote proliferation and differentiation.
Troubleshooting Guide
Q10: I am observing low solubility or precipitation of this compound in my experiments. What can I do?
-
Vehicle Selection: this compound is lipophilic and has low aqueous solubility. For in vitro studies, first dissolve it in an organic solvent like ethanol or DMSO before diluting it into your culture medium. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced toxicity. For in vivo studies, using a vehicle containing an emulsifying agent like Emulphor or Tween 80 can improve solubility and stability.
-
Sonication: Gentle sonication can help to dissolve this compound and create a more uniform suspension.
-
Fresh Preparations: Due to its lipid nature, this compound solutions may not be stable for long periods. It is recommended to prepare fresh solutions for each experiment.
Q11: My in vivo results are inconsistent. What are some potential sources of variability?
-
Formulation Stability: Ensure your formulation is stable and does not separate over time. Prepare fresh formulations before each set of injections.
-
Injection Technique: Inconsistent intraperitoneal injection technique can lead to variability in absorption. Ensure proper training and consistent administration.
-
Animal-to-Animal Variability: Biological variability is inherent in animal studies. Ensure you have adequate sample sizes and appropriate statistical analysis to account for this.
-
Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.
Q12: I am not observing the expected effect on osteoblast proliferation. What should I check?
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation during storage can lead to a loss of activity.
-
Cell Health: Ensure your osteoblastic cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond optimally.
-
Dose-Response: The effective concentration range for this compound is quite narrow. Perform a thorough dose-response experiment to ensure you are testing within the optimal window.
-
Assay Conditions: Optimize your proliferation assay, including cell seeding density, incubation times, and the type of proliferation reagent used.
References
- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tolerance to sustained activation of the cAMP/Creb pathway activity in osteoblastic cells is enabled by loss of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in N-Oleoyl-L-Serine bioassays
Welcome to the Technical Support Center for N-Oleoyl-L-Serine (OS) bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments with this compound, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is an endogenous N-acyl amide, a type of lipid molecule, that has been identified as a modulator of bone remodeling.[1][2] Its primary reported activities include stimulating osteoblast (bone-forming cell) proliferation and inducing osteoclast (bone-resorbing cell) apoptosis.[1][2] It is being investigated as a potential therapeutic agent for conditions like osteoporosis.
Q2: What are the known molecular targets of this compound?
This compound is known to act on several receptors. Its effects on osteoblasts are mediated through a Gi-protein-coupled receptor, leading to the activation of the Erk1/2 signaling pathway.[1] It has also been reported to be an agonist for GPR119, a receptor involved in glucose homeostasis, and can modulate the activity of the TRPV1 channel, which is involved in pain and inflammation.
Q3: How should I store this compound?
For long-term stability, this compound should be stored as a solid at -20°C. If you need to store it in solution, it is best to prepare aliquots in a suitable organic solvent like ethanol or DMSO and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: What are the best solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents such as ethanol (up to 30 mg/ml), DMSO (up to 20 mg/ml), and DMF (up to 20 mg/ml). It has very limited solubility in aqueous solutions like PBS (approximately 0.5 mg/ml when mixed 1:1 with ethanol). For cell-based assays, a concentrated stock solution is typically prepared in an organic solvent and then diluted in the culture medium.
Troubleshooting Inconsistent Bioassay Results
Issue 1: High Variability Between Replicate Wells
Q: I'm observing significant differences in the response to this compound across my replicate wells. What could be the cause?
A: High variability in lipid-based assays often stems from issues with compound solubility and delivery to the cells.
-
Poor Solubility in Aqueous Media: this compound is a lipophilic molecule with low water solubility. When diluted from an organic stock into your aqueous assay buffer or cell culture medium, it can precipitate out of solution, leading to an inconsistent concentration across your wells.
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles, which are aggregates of the lipid. This can affect the free concentration of the molecule available to interact with the cells and can lead to non-linear dose-responses.
-
Vehicle Effects: The organic solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects on the cells, especially at higher concentrations. Inconsistent final solvent concentrations across wells can contribute to variability.
-
Pipetting Errors: Due to the viscous nature of some organic solvents and the small volumes often used, pipetting inaccuracies can lead to significant differences in the final concentration of this compound in each well.
Solutions:
-
Optimize Solubilization: Prepare a high-concentration stock solution in 100% DMSO or ethanol. When diluting into your final assay medium, vortex or sonicate the solution thoroughly to ensure maximal dispersion. A step-wise dilution may also be beneficial.
-
Use a Carrier Protein: For in vitro assays, consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) in your assay buffer. BSA can bind to this compound and help maintain its solubility and bioavailability.
-
Control Vehicle Concentration: Ensure that the final concentration of the organic solvent is consistent across all wells, including your vehicle controls. Typically, the final DMSO or ethanol concentration should be kept below 0.5% to minimize off-target effects.
-
Careful Pipetting: Use properly calibrated pipettes and reverse pipetting techniques for viscous solutions to ensure accurate dispensing.
Issue 2: Poor or No Cellular Response
Q: My cells are not responding to this compound, or the response is much weaker than expected. What should I check?
A: A lack of response can be due to several factors, from the compound's integrity to the experimental setup.
-
Compound Degradation: this compound can degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles.
-
Low Receptor Expression: The cells you are using may not express the target receptor (e.g., the specific Gi-protein-coupled receptor, GPR119, or TRPV1) at a high enough level to elicit a measurable response.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular response. For example, in a GPR119 activation assay, the change in cAMP levels might be small and require a highly sensitive detection method.
-
Presence of Serum: Components in fetal bovine serum (FBS) or other serum products can bind to this compound, reducing its effective concentration. Serum may also contain endogenous lipids that can interfere with the assay.
Solutions:
-
Verify Compound Integrity: Use a fresh vial of this compound or verify the purity of your existing stock using analytical methods like HPLC-MS if possible.
-
Confirm Receptor Expression: Use RT-PCR or Western blotting to confirm the expression of the target receptor in your cell line.
-
Optimize Assay Conditions: For GPCR assays, consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal. For calcium flux assays, ensure your calcium dye loading and measurement parameters are optimal.
-
Serum-Free Conditions: If possible, perform your assays in serum-free media or with a reduced serum concentration. If serum is required for cell viability, ensure the serum concentration is consistent across all experiments.
Issue 3: Inconsistent Dose-Response Curve
Q: I am getting an inconsistent or non-sigmoidal dose-response curve. What could be the problem?
A: An irregular dose-response curve is often a sign of issues with the compound's behavior in the assay medium or off-target effects at high concentrations.
-
Solubility Limit Exceeded: At higher concentrations, this compound may be precipitating out of solution, leading to a plateau or even a decrease in the response.
-
Micelle Formation: As mentioned earlier, micelle formation at higher concentrations can lead to a "bell-shaped" dose-response curve, where the response decreases at higher concentrations due to the reduced availability of the monomeric form of the lipid.
-
Cytotoxicity: At high concentrations, this compound or the vehicle solvent may be toxic to the cells, leading to a decrease in the measured response in viability or proliferation assays.
-
Off-Target Effects: High concentrations of any compound can lead to non-specific interactions with other cellular components, resulting in a complex and difficult-to-interpret dose-response relationship.
Solutions:
-
Determine Solubility Limit: Visually inspect your highest concentration dilutions for any signs of precipitation. You can also perform a solubility test before conducting your full experiment.
-
Test a Wider Concentration Range: Use a wider range of concentrations, including lower concentrations, to better define the sigmoidal portion of the curve.
-
Assess Cytotoxicity: Run a parallel cytotoxicity assay (e.g., using a live/dead stain) to determine if the concentrations of this compound you are using are affecting cell viability.
-
Include Appropriate Controls: Use negative controls (vehicle only) and positive controls (a known agonist for the receptor) to validate your assay performance.
Quantitative Data Summary
The following table summarizes potential sources of variability in this compound bioassays and their likely impact on quantitative results.
| Source of Variability | Potential Quantitative Effect | Recommended Mitigation |
| Poor Solubility | High standard deviation between replicates; lower than expected maximal response (Emax). | Optimize dilution method (e.g., vortexing, sonication); use a carrier protein like BSA. |
| Vehicle Concentration | Shift in the dose-response curve (EC50); increased background signal. | Maintain a consistent and low final vehicle concentration (<0.5%) across all wells. |
| Micelle Formation | Bell-shaped dose-response curve; inconsistent results at high concentrations. | Test a wider range of concentrations; be aware of the potential for non-linear responses. |
| Compound Degradation | Decreased potency (higher EC50); lower Emax. | Store this compound properly in aliquots at -80°C; use fresh solutions for each experiment. |
| Serum Interference | Decreased potency (higher EC50) due to binding to serum proteins. | Perform assays in serum-free or low-serum media if possible. |
Experimental Protocols
Protocol 1: Osteoblast Proliferation (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on the proliferation of osteoblastic cells (e.g., MC3T3-E1).
-
Cell Seeding: Seed osteoblastic cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Replace the culture medium with 100 µL of the medium containing the different concentrations of this compound or vehicle control. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: GPR119 Activation (cAMP) Assay
This protocol describes a method to measure the activation of GPR119 by this compound in a cell line stably expressing the receptor (e.g., HEK293-GPR119).
-
Cell Seeding: Seed HEK293-GPR119 cells in a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM).
-
Cell Stimulation: Add the compound dilutions to the wells and incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Measure cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 3: TRPV1 Modulation (Calcium Imaging) Assay
This protocol outlines a method to assess the effect of this compound on TRPV1 activation using a calcium-sensitive fluorescent dye in a cell line expressing TRPV1 (e.g., HEK293-TRPV1).
-
Cell Seeding: Seed HEK293-TRPV1 cells on a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Compound Addition: Use a fluorescent plate reader with an injection system to add this compound at various concentrations to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. For Fluo-4, an increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. A known TRPV1 agonist like capsaicin should be used as a positive control.
Visualizations
Signaling Pathways
References
Preventing degradation of N-Oleoyl-L-Serine in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Oleoyl-L-Serine in experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this important signaling lipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
A1: this compound (OS) is an endogenous N-acyl amino acid, a class of lipid signaling molecules. It is formed from the condensation of oleic acid and L-serine[1]. Its primary known biological role is in the regulation of bone metabolism. OS has been shown to stimulate osteoblast proliferation (bone-forming cells) and inhibit bone resorption by osteoclasts, making it a molecule of interest for osteoporosis research[2].
Q2: What are the main causes of this compound degradation in experimental settings?
A2: The degradation of this compound can be attributed to two primary factors:
-
Enzymatic Degradation: In cell-based assays, enzymes such as Fatty Acid Amide Hydrolase (FAAH) can hydrolyze the amide bond of this compound, breaking it down into oleic acid and L-serine.
-
Chemical Instability: Like other N-acyl amino acids, this compound is susceptible to non-enzymatic hydrolysis of its amide bond. This process is influenced by factors such as pH, temperature, and the composition of the solvent or cell culture medium. The lactone ring in similar N-acyl homoserine lactones is known to undergo hydrolysis in a pH and temperature-dependent manner[3].
Q3: How should I store my this compound stock solution?
A3: For long-term stability (up to 2 years), this compound, typically supplied as a solution in ethanol, should be stored at -20°C[2]. For short-term use, it is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents[2]:
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 20 mg/ml |
| Ethanol | 30 mg/ml |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
When preparing solutions for cell culture experiments, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | - Ensure the stock solution has been stored properly at -20°C. - Prepare a fresh dilution from the stock for each experiment. - If the stock is old, consider purchasing a new batch. |
| Degradation in experimental medium | - Minimize the time between adding this compound to the medium and starting the experiment. - Consider the pH of your culture medium, as extreme pH values can accelerate hydrolysis. - Perform a time-course experiment to determine the stability of this compound in your specific medium. |
| Enzymatic degradation in cell culture | - If you suspect high enzymatic activity (e.g., from FAAH), consider using a FAAH inhibitor in your experimental design as a control. |
| Incorrect dosage | - Verify the final concentration of this compound in your experiment. - Perform a dose-response curve to determine the optimal concentration for your cell type and assay. |
| Solvent-related issues | - Ensure the final concentration of the solvent (e.g., ethanol, DMSO) is not toxic to your cells. Run a vehicle control to confirm. - Poor solubility in the final medium can lead to precipitation. Visually inspect for any precipitates. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting of viscous stock solution | - Allow the stock solution to equilibrate to room temperature before use. - Use reverse pipetting for viscous solutions to ensure accurate dispensing. |
| Uneven distribution in culture wells | - Gently mix the culture plate after adding this compound to ensure even distribution. |
| Cell seeding density variations | - Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. |
| Edge effects in multi-well plates | - Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. |
Stability of this compound
While specific quantitative data for the non-enzymatic degradation of this compound is limited, data from analogous compounds like N-acyl homoserine lactones suggest that stability is pH and temperature-dependent. The primary degradation pathway is the hydrolysis of the amide bond.
Representative Stability Data (Based on Analogous Compounds)
| Condition | Relative Rate of Hydrolysis | Recommendations |
| pH | ||
| Acidic (pH < 6) | Slower | Prepare and store solutions in slightly acidic to neutral buffers if possible. |
| Neutral (pH 7-7.4) | Moderate | Standard for most cell culture experiments. Minimize incubation times where possible. |
| Alkaline (pH > 8) | Faster | Avoid alkaline conditions for prolonged periods. |
| Temperature | ||
| 4°C | Slow | Suitable for short-term storage of working solutions (hours to a few days). |
| 22°C (Room Temp) | Moderate | Prepare fresh solutions for immediate use. Avoid leaving solutions at room temperature for extended periods. |
| 37°C | Faster | Be aware of potential degradation during longer cell culture incubations. Consider media changes for long-term experiments. |
Experimental Protocols
Protocol 1: Osteoblast Proliferation Assay
This protocol is adapted for assessing the effect of this compound on the proliferation of osteoblastic cells (e.g., MC3T3-E1).
-
Cell Seeding:
-
Culture osteoblastic cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of ethanol).
-
Remove the medium from the cells and replace it with 100 µL of the treatment or control medium.
-
-
Proliferation Assessment (MTT Assay):
-
Incubate the cells for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Analysis of this compound Degradation by LC-MS/MS
This protocol provides a general framework for quantifying this compound and its potential degradation products in cell culture supernatant.
-
Sample Preparation:
-
Collect 100 µL of cell culture supernatant.
-
Add 400 µL of ice-cold acetone to precipitate proteins.
-
Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a methanol/water (10:90, v/v) solution.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for separating this compound from its more polar degradation products.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM transitions:
-
This compound: Monitor the transition from the parent ion to a characteristic fragment ion.
-
Oleic Acid: Monitor the appropriate transition for oleic acid.
-
L-Serine: Monitor the appropriate transition for L-serine.
-
-
-
Visualizations
Signaling Pathway of this compound in Osteoblasts
Caption: this compound signaling pathway in osteoblasts.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for stability analysis of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound | C21H39NO4 | CID 44190514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of N-Oleoyl-L-Serine in cellular models
Technical Support Center: N-Oleoyl-L-Serine
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers address and mitigate potential off-target effects of this compound (OS) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound (OS)?
A1: this compound is an endogenous lipid primarily recognized for its role in bone remodeling.[1][2] Its on-target effect involves stimulating the proliferation of osteoblasts (bone-forming cells) and promoting apoptosis in osteoclasts (bone-resorbing cells).[3][4] In osteoblasts, this is achieved by activating a Gi-protein-coupled receptor, which in turn triggers the Erk1/2 signaling pathway.[3]
Q2: My cells are showing effects at concentrations different from those reported for bone cells. What could be the cause?
A2: This could be due to several factors. First, the expression level of the target receptor may differ in your specific cell model. Second, you may be observing off-target effects. OS is composed of oleic acid and L-serine, and these components or the molecule itself may interact with other cellular pathways, particularly at higher concentrations. Potential off-target pathways include PPARα activation by the oleic acid moiety and interactions with other G-protein coupled receptors like GPR55.
Q3: I am observing unexpected changes in lipid metabolism in my cellular model after treatment with OS. Why might this be happening?
A3: The oleic acid component of OS is a known natural ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor in lipid metabolism. Activation of PPARα can lead to broad changes in the expression of genes involved in fatty acid uptake and oxidation. This is a significant potential off-target effect to consider if your research is unrelated to this pathway.
Q4: Could this compound be interacting with the endocannabinoid system?
A4: While OS's direct interaction with classical cannabinoid receptors CB1 and CB2 is not its primary mechanism, its structural similarity to other N-acyl amides suggests potential interaction with other receptors in the expanded endocannabinoid system. One such receptor is GPR55, which is activated by various lipid molecules and can modulate intracellular calcium levels. Such an interaction could be considered an off-target effect.
Q5: How can I be sure that the observed effects are from OS itself and not from its degradation products?
A5: It is crucial to assess the stability of OS in your specific cell culture medium. The molecule can be hydrolyzed into oleic acid and L-serine, both of which have their own distinct biological activities. We recommend performing stability tests using HPLC-MS and including controls for oleic acid and L-serine alone in your experiments. Refer to the "Experimental Protocols" section for a stability assessment protocol.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cellular Proliferation/Viability
Your experiment shows cellular proliferation or death that is inconsistent with the known on-target effects of OS on bone cells.
| Possible Cause | Troubleshooting Step |
| Off-Target PPARα Activation | 1. Review Literature: Check if your cell type expresses PPARα. 2. Use an Antagonist: Co-treat cells with OS and a specific PPARα antagonist (e.g., GW6471). A reversal of the unexpected effect suggests PPARα involvement. 3. Gene Silencing: Use siRNA to knock down PPARα expression and repeat the experiment. |
| Off-Target GPR55 Activation | 1. Check GPR55 Expression: Determine if your cell model expresses GPR55. 2. Calcium Flux Assay: Measure intracellular calcium levels following OS treatment. A rapid increase may indicate GPR55 activation. 3. Use GPR55 Antagonist: Test if a GPR55 antagonist can block the observed effect. |
| Effects of Degradation Products | 1. Run Controls: Include experimental arms with oleic acid and L-serine alone at equimolar concentrations to the administered OS. 2. Assess Stability: Use HPLC-MS to determine the half-life of OS in your experimental conditions. |
| Incorrect Peptide Concentration | 1. Verify Concentration: Use a quantitative method to confirm the stock solution concentration. 2. Perform Dose-Response: Conduct a wide dose-response curve to identify the optimal concentration range for on-target effects versus potential off-target or toxic effects. |
Issue 2: High Background or Variable Signaling Readouts (e.g., p-Erk1/2)
You are observing high background or inconsistent results in downstream signaling assays.
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding | 1. Optimize Blocking: Ensure adequate blocking steps in your assays (e.g., Western blot, ELISA). 2. Reduce Concentration: High concentrations of lipid-based molecules can form micelles and lead to non-specific interactions. Lower the OS concentration. |
| Cross-Talk with Other Pathways | 1. Serum Starvation: Before stimulation with OS, serum-starve your cells to reduce baseline activation of signaling pathways like the MAPK/Erk pathway. 2. Inhibitor Studies: Use specific inhibitors for pathways known to cross-talk with Erk1/2 to isolate the effect of OS. |
| Poor Solubility | 1. Check Solubility: OS is soluble in ethanol, DMSO, and DMF. When diluting into aqueous media, ensure it remains in solution. Vortexing or sonication may be necessary. 2. Use a Carrier: Consider using a carrier like fatty-acid-free BSA, but run appropriate vehicle controls. |
Quantitative Data Summary
Table 1: Reported On-Target Bioactivity of this compound in Bone-Related Cells
| Cell Type | Assay | Effect | Peak Effective Concentration | Reference |
| MC3T3 E1 Osteoblastic Cells | Proliferation Assay | Stimulates DNA Synthesis | 10-11 M | |
| Primary Mouse Calvarial Osteoblasts | Proliferation Assay | Stimulates Cell Number | ~10-11 M | |
| Bone Marrow Monocyte-derived Osteoclasts | Cell Viability | Decreases Osteoclast Number | 10-12 to 10-10 M | |
| RAW 264.7 Pre-osteoclasts | Erk1/2 Phosphorylation | Inhibits Erk1/2 Phosphorylation | 10-10 M |
Table 2: Potential Off-Target Interactions of this compound or its Components
| Potential Target | Interacting Moiety | Potential Effect | Relevant Cell Types | Reference |
| PPARα | Oleic Acid | Regulation of lipid metabolism genes | Liver cells, neurons, pancreatic β-cells | |
| GPR55 | This compound (putative) | Increased intracellular Ca2+, RhoA activation | HEK293 cells, Dorsal Root Ganglion neurons | |
| Glycine Receptor | L-Serine | Neuroprotection, reduced inflammation | Neurons, Glial cells |
Signaling Pathways & Workflows
Experimental Protocols
Protocol 1: Osteoblast Proliferation Assay (DNA Synthesis)
This assay measures the mitogenic effect of OS on osteoblastic cells like MC3T3-E1.
-
Cell Plating: Plate MC3T3-E1 cells in a 96-well plate at a density of 2,500 cells/well in α-MEM with 10% FBS. Allow cells to adhere for 24 hours.
-
Serum Starvation: Replace the medium with α-MEM containing 0.1% BSA and incubate for 24 hours to synchronize the cell cycle.
-
Treatment: Add this compound at various concentrations (e.g., 10-14 M to 10-8 M) or vehicle control (e.g., ethanol diluted in media).
-
BrdU Incorporation: After 24 hours of treatment, add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for an additional 2-4 hours.
-
Detection: Fix the cells and measure BrdU incorporation using a colorimetric anti-BrdU ELISA kit according to the manufacturer's instructions. The absorbance is proportional to the amount of DNA synthesis.
Protocol 2: Western Blot for Erk1/2 Phosphorylation
This protocol assesses the activation of the Erk1/2 signaling pathway.
-
Cell Culture and Starvation: Plate cells (e.g., MC3T3-E1 or RAW 264.7) and serum-starve as described in Protocol 1 to reduce basal p-Erk1/2 levels.
-
Stimulation: Treat cells with OS (e.g., 10-11 M for MC3T3-E1, 10-10 M for RAW 264.7) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Erk1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Erk1/2 as a loading control. Densitometry is used to quantify the ratio of p-Erk1/2 to total Erk1/2.
Protocol 3: this compound Stability Assay via HPLC-MS
This protocol determines the stability of OS in your experimental medium.
-
Preparation: Prepare a stock solution of OS in a suitable solvent (e.g., ethanol). Spike the compound into pre-warmed cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 1 µM.
-
Incubation: Incubate the OS-medium mixture at 37°C in a CO2 incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The T=0 sample represents 100% integrity.
-
Sample Processing: To stop enzymatic degradation and precipitate proteins, add three volumes of ice-cold acetonitrile to each aliquot. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a reverse-phase HPLC system coupled to a mass spectrometer (MS). Monitor for the parent mass of OS (e.g., m/z 368.3 [M-H]-) and the masses of its degradation products (oleic acid and L-serine).
-
Data Analysis: Quantify the peak area for OS at each time point. Plot the percentage of intact OS remaining versus time to determine its stability and half-life in your culture conditions.
References
- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enhancing the stability of N-Oleoyl-L-Serine stock solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of N-Oleoyl-L-Serine stock solutions to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound exhibits good solubility in several organic solvents. For high-concentration stock solutions, ethanol and dimethyl sulfoxide (DMSO) are recommended.[1] The choice of solvent may depend on the specific requirements of your downstream application and the tolerance of your experimental system to these solvents.
Q2: How should I store the solid this compound powder and its stock solutions?
A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1] Stock solutions in organic solvents should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2]
Q3: Can I store this compound solutions in aqueous buffers?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[3] this compound has very low solubility in aqueous buffers and is prone to hydrolysis and precipitation. For experiments requiring an aqueous environment, it is best to prepare the final working solution immediately before use by diluting the organic stock solution into the aqueous buffer.
Q4: What are the potential degradation pathways for this compound in solution?
A4: Two primary degradation pathways to consider are the hydrolysis of the amide bond linking the oleic acid and serine moieties, and the oxidation of the double bond in the oleic acid chain. Hydrolysis can be accelerated by acidic or basic conditions. Oxidation can be initiated by exposure to air (oxygen), light, and certain metal ions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | Low aqueous solubility of this compound. | - Pre-warm the aqueous buffer to 37°C before adding the stock solution.- Increase the rate of mixing (e.g., vortexing) during the addition of the stock solution.- Use a carrier protein like bovine serum albumin (BSA) in the aqueous buffer to improve solubility.- Consider sonication of the final solution to aid dissolution, but be mindful of potential heating. |
| Inconsistent experimental results | Degradation of the this compound stock solution. | - Prepare fresh stock solutions more frequently.- Ensure proper storage conditions (aliquoted, protected from light, at -80°C).- Purge the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing and storing to minimize oxidation.- Visually inspect the stock solution for any signs of precipitation or color change before use. |
| Low biological activity observed | Hydrolysis of the this compound. | - Ensure the pH of your experimental buffer is neutral (around 7.2-7.4). Avoid acidic conditions.- Prepare working solutions fresh for each experiment. |
| Stock solution appears cloudy or has visible particles | Precipitation or degradation of the compound. | - Warm the solution gently (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves.- If the solution remains cloudy, it is best to discard it and prepare a fresh stock solution. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₉NO₄ | [4] |
| Molecular Weight | 369.5 g/mol | |
| Solubility in Ethanol | 30 mg/mL | |
| Solubility in DMSO | 20 mg/mL | |
| Solubility in DMF | 20 mg/mL | |
| Solubility in Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Storage of Solid | -20°C (≥ 2 years stability) | |
| Storage in Solvent (-80°C) | 6 months | |
| Storage in Solvent (-20°C) | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen) - optional but recommended
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile tube or vial.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10-30 mg/mL).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
(Optional) To minimize oxidation, gently flush the headspace of the tube or vial with a stream of inert gas before sealing.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solution in Aqueous Buffer
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the aqueous buffer to 37°C.
-
While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
Mandatory Visualization
Caption: this compound signaling in bone remodeling.
References
Control experiments for studying N-Oleoyl-L-Serine effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of N-Oleoyl-L-Serine (OS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects?
This compound (OS) is an endogenous N-acyl amide, a type of lipid molecule, that has been identified as a regulator of bone remodeling.[1][2][3][4][5] It is naturally found in bone tissue. Key reported biological effects include:
-
Stimulation of osteoblast proliferation: OS has been shown to increase the number of bone-forming cells (osteoblasts).
-
Inhibition of osteoclast activity: It mitigates the number of bone-resorbing cells (osteoclasts) by promoting their apoptosis (programmed cell death).
-
Modulation of bone mass: In animal models, OS has been observed to increase bone volume and can rescue bone loss in models of osteoporosis.
Q2: What is the primary mechanism of action for this compound?
Current research suggests that this compound acts as a signaling molecule. In osteoblasts, it triggers a Gi-protein-coupled receptor (GPCR), which in turn activates the Erk1/2 signaling pathway, leading to cell proliferation. It has been reported that this action is independent of the cannabinoid receptors CB1 and CB2. In preosteoclast-like cells, OS inhibits Erk1/2 phosphorylation, contributing to its anti-resorptive effects.
Q3: What is the appropriate vehicle to use for in-vitro and in-vivo experiments with this compound?
Due to its lipid nature, this compound requires a specific vehicle for proper solubilization and delivery.
-
In-vitro: For cell culture experiments, OS is often dissolved in ethanol, DMSO, or DMF. It is crucial to use a final concentration of the solvent that is non-toxic to the cells being studied. A vehicle control (the solvent without OS) must always be included in the experimental design.
-
In-vivo: For animal studies, a common vehicle used for intraperitoneal injection is a mixture of ethanol, Emulphor (a non-ionic emulsifying agent), and saline (EES). A typical ratio is 1:1:18 (ethanol:Emulphor:saline). As with in-vitro studies, a vehicle-treated control group is essential.
Q4: Which enantiomer of Oleoyl-Serine should be used?
The naturally occurring and biologically active form is the L-enantiomer, This compound . Studies have shown that endogenous OS in bone is the L-form. Therefore, for studying its physiological effects, this compound is the appropriate choice. As a control, the D-enantiomer, N-Oleoyl-D-Serine, can be used to demonstrate stereospecificity of the observed effects.
Troubleshooting Guides
Issue 1: Inconsistent or no effect of this compound in my cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | 1. Verify Solubility: Visually inspect the stock solution and final culture medium for any precipitates. 2. Optimize Vehicle: Test different solvents (e.g., ethanol, DMSO) and ensure the final concentration in the medium is low and non-toxic. 3. Sonication: Briefly sonicate the stock solution to aid dissolution. 4. Fresh Preparation: Prepare fresh dilutions from the stock solution for each experiment. |
| Degradation of this compound | 1. Proper Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing. |
| Incorrect Enantiomer | 1. Confirm the Stereoisomer: Ensure you are using this compound, as the D-enantiomer may be inactive. |
| Cell Passage Number and Health | 1. Use Low Passage Cells: High passage numbers can lead to altered cell responses. 2. Monitor Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure the observed effects are not due to cytotoxicity of the compound or vehicle. |
| Assay Sensitivity | 1. Optimize Concentration Range: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and endpoint. Effects of N-acyl amides can sometimes be biphasic. 2. Time-Course Experiment: The effects of OS may be time-dependent. Conduct a time-course experiment to identify the optimal incubation period. |
Issue 2: High background or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| Vehicle-Induced Effects | 1. Proper Vehicle Control: Always include a vehicle-only control group that is treated with the same concentration of the solvent as the experimental groups. |
| Non-Specific Lipid Effects | 1. Use an Inactive Analogue: Include a structurally similar but biologically inactive lipid as a negative control to rule out non-specific effects due to the lipid nature of OS. Oleic acid or N-stearoyl-L-serine could be considered. |
| Activation of Other Receptors | 1. Receptor Antagonists/Inhibitors: If you suspect off-target effects through other lipid-sensing receptors (e.g., PPARs, GPR119), use specific antagonists for these receptors in combination with OS. |
Experimental Protocols & Data
Protocol 1: Vehicle Control for In-Vivo Administration of this compound
This protocol is based on methodologies used in studies investigating the in-vivo effects of OS on bone mass.
Objective: To prepare a vehicle control for intraperitoneal injection in mice.
Materials:
-
Ethanol (200 proof, non-denatured)
-
Emulphor EL-620 (or equivalent polyethoxylated castor oil)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
In a sterile microcentrifuge tube, mix equal volumes of ethanol and Emulphor. For example, mix 100 µL of ethanol with 100 µL of Emulphor.
-
Vortex the mixture thoroughly to ensure a homogenous solution. This is the ethanol:Emulphor (1:1) stock.
-
For the final injection solution, add 18 parts of sterile saline to the 1 part of the ethanol:Emulphor stock. For example, add 1.8 mL of sterile saline to 100 µL of the ethanol:Emulphor stock.
-
Vortex the final solution vigorously to form a stable emulsion. The final vehicle is an ethanol:Emulphor:saline (EES) solution in a 1:1:18 ratio.
-
Administer the same volume of this vehicle solution to the control group of animals as the volume of the OS-containing solution administered to the treatment group.
Quantitative Data Summary: In-Vivo Effects of this compound on Bone Parameters
The following table summarizes data from a study on the effect of this compound (OS) administration (5 mg/kg, i.p. daily for 6 weeks) on the bone microarchitecture in intact mice compared to a vehicle (VEH) control group.
| Parameter | Vehicle (VEH) Control | This compound (OS) Treated | Percentage Change |
| Trabecular Bone Volume Density (BV/TV, %) | ~10 | ~12.7 | ~27% increase |
| Trabecular Number (Tb.N, 1/mm) | ~5.5 | ~6.5 | ~18% increase |
| Trabecular Thickness (Tb.Th, µm) | ~50 | ~52 | ~4% increase |
| Connectivity Density (Conn.D, 1/mm³) | ~250 | ~350 | ~40% increase |
Data are approximated from graphical representations in Smoum et al., PNAS, 2010.
Visualizations
Signaling Pathway of this compound in Osteoblasts
Caption: Proposed signaling pathway for this compound in osteoblasts.
Experimental Workflow for Control Experiments
Caption: Logical workflow for designing control experiments for this compound studies.
References
- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of N-Oleoyl-L-Serine and N-Oleoyl-D-Serine: Unraveling Stereochemistry's Role in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the stereoisomers N-Oleoyl-L-Serine and N-Oleoyl-D-Serine. While chemically similar, the spatial arrangement of their serine headgroup significantly impacts their known biological functions. This document synthesizes available experimental data, outlines key experimental protocols, and visualizes the established signaling pathways to offer a clear and objective comparison for research and development purposes.
Executive Summary
This compound is an endogenous N-acyl amide found in mammalian tissues, notably in bone, where it plays a significant role in regulating bone remodeling.[1][2] Experimental evidence demonstrates its ability to stimulate bone formation by promoting osteoblast proliferation and to inhibit bone resorption by inducing osteoclast apoptosis.[1][2] In contrast, there is a notable absence of data in the scientific literature regarding the biological activity of its enantiomer, N-Oleoyl-D-Serine. Its primary documented use is as a synthetic chemical standard for analytical purposes, specifically for the chiral separation and identification of the naturally occurring L-isomer.[1] This guide will delve into the known biological effects of this compound and highlight the current knowledge gap concerning N-Oleoyl-D-Serine.
Comparative Overview of Biological Activity
The table below summarizes the known biological activities of this compound and the current status of research on N-Oleoyl-D-Serine.
| Feature | This compound | N-Oleoyl-D-Serine |
| Endogenous Occurrence | Found in mammalian tissues, including bone. | Not reported as an endogenous molecule. |
| Primary Biological Role | Regulator of bone remodeling. | No reported biological role. |
| Effect on Osteoblasts | Stimulates proliferation. | Data not available. |
| Effect on Osteoclasts | Induces apoptosis and inhibits bone resorption. | Data not available. |
| Signaling Pathway | Acts via a Gi-protein-coupled receptor, stimulating the Erk1/2 pathway in osteoblasts. | Data not available. |
| Other Potential Targets | As an N-acyl amide, potential interactions with GPR119 and TRP channels are plausible but not specifically demonstrated for this molecule. | Data not available. |
| Documented Use | Investigated as a potential therapeutic agent for osteoporosis. | Used as a synthetic standard for chiral chromatography. |
In-Depth Look at this compound's Activity in Bone Remodeling
This compound has been identified as a lipid modulator that favorably shifts the balance of bone remodeling towards an anabolic state. This is achieved through a dual mechanism of action:
-
Stimulation of Osteoblast Proliferation: this compound promotes the growth of osteoblasts, the cells responsible for new bone formation.
-
Induction of Osteoclast Apoptosis: It triggers programmed cell death in osteoclasts, the cells that break down bone tissue.
This combined effect leads to an overall increase in bone mass, making this compound a molecule of interest in the development of anti-osteoporotic therapies.
Signaling Pathway in Osteoblasts
In osteoblastic cells, this compound initiates its signaling cascade by binding to a Gi-protein-coupled receptor (GPCR). This interaction leads to the activation of the Extracellular signal-regulated kinases 1 and 2 (Erk1/2), a key pathway in cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments that have elucidated the biological activity of this compound.
Osteoblast Proliferation Assay
This assay quantifies the effect of this compound on the proliferation of osteoblastic cells.
Methodology:
-
Cell Seeding: MC3T3-E1 osteoblastic cells are seeded in 96-well plates at a specified density and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for 48 hours.
-
BrdU Labeling: For the final 2-4 hours of incubation, 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is an analogue of thymidine, is added to the wells. Proliferating cells will incorporate BrdU into their DNA.
-
Detection: After incubation, cells are fixed, and the DNA is denatured. An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a substrate that produces a colorimetric product. The optical density is measured to quantify the amount of BrdU incorporated, which is directly proportional to cell proliferation.
Osteoclast Apoptosis Assay
This assay determines the ability of this compound to induce programmed cell death in osteoclasts.
Methodology:
-
Osteoclast Generation: Bone marrow cells are cultured with M-CSF and RANKL to differentiate them into mature osteoclasts.
-
Treatment: Mature osteoclasts are treated with this compound or a vehicle control for a specified period.
-
Apoptosis Detection: Apoptosis is assessed by staining the cells with fluorescent markers such as DAPI (to visualize nuclear morphology) and Annexin V (to detect early apoptotic cells).
-
Quantification: The number of apoptotic osteoclasts is quantified by fluorescence microscopy.
Conclusion and Future Directions
The current body of research strongly supports a role for this compound as an endogenous regulator of bone metabolism with potential therapeutic applications in diseases characterized by excessive bone resorption, such as osteoporosis. Its mechanism of action, involving the stimulation of osteoblast proliferation and induction of osteoclast apoptosis via a Gi-protein-coupled receptor and the Erk1/2 pathway, is well-documented.
In stark contrast, the biological activity of N-Oleoyl-D-Serine remains unexplored. This represents a significant knowledge gap. Future research should be directed towards characterizing the effects of N-Oleoyl-D-Serine on bone cells and other potential biological targets. Such studies are essential to fully understand the stereochemical requirements for the biological activity of N-oleoyl-serines and could reveal novel pharmacological properties of the D-enantiomer. A direct comparative study of the L- and D-isomers would be invaluable in elucidating the structure-activity relationship and the specific receptor interactions of this class of lipid signaling molecules.
References
A Comparative Analysis of N-Oleoyl-L-Serine and Bisphosphonates on Bone Density
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for bone density maintenance and osteoporosis treatment, two distinct classes of molecules, the endogenous lipid N-Oleoyl-L-Serine (OS) and the synthetic bisphosphonates, present different mechanisms of action and therapeutic profiles. This guide provides a comparative analysis of their effects on bone density, supported by experimental data and detailed methodologies, to inform research and drug development efforts.
Executive Summary
This compound, an endogenous N-acyl amide found in bone, exhibits a dual-action mechanism by both stimulating bone formation and inhibiting bone resorption.[1][2][3] In contrast, bisphosphonates, a class of drugs widely prescribed for osteoporosis, primarily act by potently inhibiting osteoclast-mediated bone resorption.[4][5] While clinical data for this compound is not yet available, preclinical studies in animal models of osteoporosis show promising results in restoring bone mass. Bisphosphonates have a long history of clinical use and have demonstrated efficacy in increasing bone mineral density (BMD) and reducing fracture risk in humans.
Comparative Data on Performance
The following tables summarize the key characteristics and reported efficacy of this compound and bisphosphonates based on available preclinical and clinical data.
Table 1: General Comparison
| Feature | This compound | Bisphosphonates |
| Origin | Endogenous Lipid | Synthetic Analogues of Pyrophosphate |
| Primary Mechanism | Dual-action: Stimulates osteoblasts, inhibits osteoclasts | Anti-resorptive: Inhibits osteoclasts |
| Clinical Use | Investigational | First-line treatment for osteoporosis |
Table 2: Quantitative Effects on Bone Parameters
| Parameter | This compound (Preclinical Data in Ovariectomized Mice) | Bisphosphonates (Clinical Data in Postmenopausal Women) |
| Bone Mineral Density (BMD) | Significantly increased trabecular bone volume density (BV/TV) and trabecular number (Tb.N) | Lumbar spine BMD increase of ~5% at 2 years. Alendronate: 6.4% increase after 3 years vs. 1.4% in placebo. |
| Bone Formation Markers | Increased mineral appositional rate (MAR) and bone formation rate (BFR) | Generally decreased due to coupling with resorption |
| Bone Resorption Markers | Decreased osteoclast number per trabecular surface area (N.Oc/BS) | Significant reduction in markers like N-telopeptide (NTX) |
| Fracture Risk Reduction | Not yet determined in humans. | Vertebral and non-vertebral fracture risk reduction of ~20-50% |
Mechanisms of Action
This compound: A Dual Regulator of Bone Remodeling
This compound acts on both sides of the bone remodeling equation. It stimulates the proliferation of osteoblasts, the cells responsible for bone formation, through a G-protein-coupled receptor (GPCR) and the Erk1/2 signaling pathway. Concurrently, it mitigates the number of osteoclasts, the cells that resorb bone, by promoting their apoptosis. This pro-apoptotic effect on osteoclasts is mediated by inhibiting Erk1/2 phosphorylation and reducing the expression of Receptor Activator of Nuclear factor-κB Ligand (RANKL) in bone marrow stromal cells and osteoblasts. A recent study also suggests that a calcium-derived form of oleoyl serine may enhance its anti-osteoporotic effects via the Wnt/β-catenin pathway.
Bisphosphonates: Potent Inhibitors of Bone Resorption
Bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone, which leads to their accumulation in the skeleton. They are taken up by osteoclasts during bone resorption. There are two main classes of bisphosphonates with different molecular mechanisms:
-
Non-Nitrogen-Containing Bisphosphonates: These are metabolized within osteoclasts into cytotoxic ATP analogues that interfere with cellular energy metabolism and induce apoptosis.
-
Nitrogen-Containing Bisphosphonates: These are more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPases, which is crucial for osteoclast function and survival, ultimately leading to apoptosis.
Experimental Protocols
In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis
This model is widely used to study postmenopausal osteoporosis and to evaluate the efficacy of potential treatments like this compound and bisphosphonates.
-
Animal Model: Female mice (e.g., C57BL/6J) at 8-12 weeks of age are used.
-
Ovariectomy: Mice are anesthetized, and bilateral ovariectomies are performed to induce estrogen deficiency, which leads to bone loss. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries and serve as controls.
-
Treatment Administration: Following a recovery period (e.g., 4-6 weeks) to allow for bone loss to establish, the test compounds (this compound or bisphosphonates) or a vehicle are administered daily or intermittently via oral gavage or injection for a specified duration (e.g., 8 weeks).
-
Bone Density Measurement: Bone mineral density and microarchitecture of the femur and/or vertebrae are assessed at the end of the treatment period using techniques like micro-computed tomography (µCT) or dual-energy X-ray absorptiometry (DXA).
-
Histomorphometry and Biomarker Analysis: Bone sections can be analyzed for cellular parameters like osteoblast and osteoclast numbers. Serum or urine samples can be collected to measure bone turnover markers.
In Vitro Osteoclast Apoptosis Assay
This assay is used to determine the direct effect of compounds like bisphosphonates on osteoclast survival.
-
Osteoclast Generation: Osteoclasts can be generated from bone marrow cells or peripheral blood mononuclear cells cultured with M-CSF and RANKL.
-
Treatment: Mature osteoclasts are treated with varying concentrations of the test compound (e.g., a bisphosphonate) for a defined period (e.g., 24-48 hours).
-
Apoptosis Assessment: Apoptosis can be quantified using several methods:
-
Morphological Assessment: Staining with Hoechst 33342 to visualize nuclear condensation and fragmentation characteristic of apoptosis.
-
Caspase Activity Assay: Measuring the activity of effector caspases like caspase-3, which are key mediators of apoptosis, using a fluorogenic substrate.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiating between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Repeated in vivo determinations of bone mineral density during parathyroid hormone treatment in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Effectiveness of bisphosphonates on bone mineral density in osteopenic postmenopausal women: A systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Oleoyl-L-Serine and N-Arachidonoyl-L-serine in Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids are a class of endogenous lipid signaling molecules that have garnered significant interest for their diverse physiological roles, particularly within the central nervous system. Structurally similar to endocannabinoids, these compounds modulate various aspects of neuronal function, from ion channel activity to cell survival pathways. This guide provides a detailed, objective comparison of two prominent N-acyl amino acids: N-Oleoyl-L-Serine (O-Ser) and N-Arachidonoyl-L-serine (ARA-S). While both molecules share an L-serine head group, their differing fatty acid tails—monounsaturated oleic acid for O-Ser and polyunsaturated arachidonic acid for ARA-S—confer distinct pharmacological profiles.
This document synthesizes current experimental data on their receptor interactions, influence on neuronal excitability, and underlying signaling mechanisms. A notable disparity exists in the volume of research, with ARA-S being more extensively characterized in neuronal contexts than O-Ser. This guide will present the robust data available for ARA-S and supplement the limited direct neuronal data for O-Ser with findings from non-neuronal systems and the well-established roles of its parent molecule, L-serine, to provide a comprehensive comparative perspective.
Comparative Analysis of Receptor and Ion Channel Interactions
The primary distinction between ARA-S and O-Ser lies in their interactions with cellular receptors and ion channels. ARA-S exhibits a complex pharmacology, acting on multiple targets to modulate neuronal function. In contrast, the direct neuronal targets of O-Ser remain largely uncharacterized, though it has been shown to activate a G-protein-coupled receptor in non-neuronal cells.
N-Arachidonoyl-L-serine (ARA-S): A Multifaceted Modulator
ARA-S is considered an endocannabinoid-like lipid. However, it displays very weak affinity for the classical cannabinoid receptors CB1 and CB2 and the vanilloid receptor TRPV1.[1] Its neuroprotective effects following traumatic brain injury (TBI) are, however, reversed by antagonists for CB2 and TRPV1, suggesting an indirect modulatory role or action at a novel site.[2]
Key neuronal targets for ARA-S include:
-
N-Type Ca2+ Channels: ARA-S rapidly and reversibly augments N-type Ca2+ channel currents in sympathetic neurons. This effect is voltage-dependent and results from a hyperpolarizing shift in the channel's activation curve, appearing to be independent of G-protein-coupled receptors.[3]
-
Large Conductance Ca2+-Activated K+ (BKCa) Channels: ARA-S is a direct activator of BKCa channels, an action that contributes to its vasodilatory effects.[4]
This compound (O-Ser): An Emerging Profile
Direct experimental data on the specific neuronal receptor and ion channel targets of O-Ser are currently limited. However, studies in non-neuronal cells and on its parent molecules provide valuable insights:
-
G-Protein-Coupled Receptors: In osteoblasts, O-Ser activates a Gi-protein-coupled receptor, suggesting it may engage similar receptors in the nervous system.[5]
-
Role of the L-Serine Moiety: The L-serine component of O-Ser is a crucial neuromodulator. It can act as an agonist at glycine receptors, which are inhibitory chloride channels. Furthermore, L-serine is the precursor to D-serine, the primary endogenous co-agonist for synaptic NMDA receptors, which are essential for synaptic plasticity and glutamatergic neurotransmission.
Quantitative Data Summary
The following tables summarize the available quantitative data for the effects of ARA-S and O-Ser on various biological parameters. The disparity in available research is reflected in the data presented.
Table 1: Receptor and Ion Channel Activity
| Compound | Target | Assay Type | Species/Cell Type | Effect | Potency / Efficacy | Reference(s) |
|---|---|---|---|---|---|---|
| N-Arachidonoyl-L-serine (ARA-S) | CB1 Receptor | Binding Assay | Not Specified | Weak Binding | Ki > 10 µM | |
| CB2 Receptor | Binding Assay | Not Specified | Weak Binding | Ki > 10 µM | ||
| TRPV1 Receptor | Binding Assay | Not Specified | Very Weak Binding | - | ||
| N-Type Ca2+ Channels | Whole-Cell Patch Clamp | Rat Sympathetic Neurons | Augmentation of ICa | ~2.9-fold increase at 10 µM | ||
| BKCa Channels | Whole-Cell Patch Clamp | HEK293hSlo cells | Current Enhancement | pEC50: 5.63 | Not Found | |
| This compound (O-Ser) | Gi-protein-coupled receptor | DNA Synthesis Assay | MC3T3 E1 Osteoblasts | Agonist | Stimulatory at 10⁻¹¹ M |
| | Neuronal Receptors/Channels | - | - | Data Not Available | - | - |
Table 2: Effects on Signaling Pathways and Cellular Responses
| Compound | Parameter Measured | Species/Cell Type | Effect | Magnitude | Reference(s) |
|---|---|---|---|---|---|
| N-Arachidonoyl-L-serine (ARA-S) | p44/42 MAPK (ERK1/2) Phosphorylation | Cultured Endothelial Cells | Stimulation | Significant Increase | |
| Akt Phosphorylation | Cultured Endothelial Cells | Stimulation | Significant Increase | ||
| Caspase-3 Activity (post-TBI) | Mouse Cortex | Reduction | ~30% reduction | ||
| This compound (O-Ser) | ERK1/2 Phosphorylation | MC3T3 E1 Osteoblasts | Stimulation | Significant Increase |
| | Neuronal Signaling | - | Data Not Available | - | - |
Signaling Pathways
N-Arachidonoyl-L-serine (ARA-S)
ARA-S engages key neuroprotective signaling cascades. Following traumatic brain injury, administration of ARA-S leads to the phosphorylation and activation of extracellular-signal-regulated kinase (ERK1/2) and Akt. This activation cascade is associated with an increase in the anti-apoptotic protein Bcl-xL and a subsequent reduction in the activity of caspase-3, a key executioner of apoptosis. These protective effects appear to be mediated indirectly through pathways involving CB2 and TRPV1 receptors.
Caption: Neuroprotective signaling pathway of N-Arachidonoyl-L-serine (ARA-S).
This compound (O-Ser) and the Role of L-Serine
While direct signaling pathways for O-Ser in neurons are yet to be fully elucidated, the established role of its L-serine component in synaptic function is critical. L-serine produced by astrocytes is converted in neurons to D-serine by the enzyme serine racemase. D-serine then acts as a necessary co-agonist at the glycine-binding site of synaptic N-methyl-D-aspartate (NMDA) receptors. The activation of these receptors is a cornerstone of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. Dietary supplementation with L-serine has been shown to restore synaptic plasticity and memory in mouse models of Alzheimer's disease.
Caption: Role of L-Serine in modulating NMDA receptor-dependent synaptic plasticity.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Analysis of N-Type Ca2+ Channels
-
Objective: To measure the effect of ARA-S on N-type calcium channel currents in neurons.
-
Cell Preparation: Sympathetic neurons are acutely dissociated from the superior cervical ganglia of Wistar rats.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier. Pipettes are filled with a Cs+-based internal solution to isolate Ca2+ currents. The external solution contains tetrodotoxin (TTX) to block Na+ channels and tetraethylammonium (TEA) to block K+ channels.
-
Experimental Procedure: A double-pulse voltage protocol is used to assess voltage-dependent inhibition. Cells are held at -80 mV. A prepulse to +80 mV is applied to relieve G-protein-mediated inhibition, followed by a test pulse to +10 mV to elicit the Ca2+ current (ICa). ARA-S (e.g., 10 µM) is applied via a rapid perfusion system.
-
Data Analysis: The peak ICa amplitude during the test pulse is measured before and after drug application. The ratio of the current elicited with and without the prepulse is calculated to assess G-protein modulation. Activation curves are generated by plotting normalized conductance as a function of test potential.
Protocol 2: Traumatic Brain Injury (TBI) Model and Neuroprotection Assay
-
Objective: To evaluate the neuroprotective effects of ARA-S after closed head injury.
-
Animal Model: A closed head injury is induced in adult male mice using a weight-drop method onto the exposed fronto-parietal skull.
-
Drug Administration: A single injection of ARA-S (e.g., 1-5 mg/kg) or vehicle is administered intraperitoneally or intravenously immediately following the injury.
-
Functional Outcome: Neurological function is assessed daily using a neurological severity score (NSS), which evaluates motor function, reflexes, and balance.
-
Histological Analysis: At 24-72 hours post-injury, brains are harvested. Lesion volume and brain edema (water content) are measured. Immunohistochemistry is performed on brain sections to quantify markers of apoptosis, such as activated caspase-3.
-
Biochemical Analysis: Brain tissue from the ipsilateral and contralateral cortices is collected for Western blot analysis to measure levels of phosphorylated ERK, phosphorylated Akt, and Bcl-xL.
References
- 1. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison of N-Acyl Serine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of different N-acyl serine derivatives. The information is based on available experimental data to assist in evaluating their potential as therapeutic agents.
N-acyl serine derivatives are a class of endogenous lipid mediators that have garnered interest for their diverse biological activities. This guide focuses on a head-to-head comparison of key N-acyl serine derivatives based on in vitro studies, with a particular focus on N-arachidonoyl serine (ARA-S) and N-oleoyl serine (OS), for which the most data is available. Information on N-palmitoyl serine and N-stearoyl serine remains limited in the current scientific literature.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from in vitro studies on N-acyl serine derivatives. It is important to note that the data are compiled from different studies, and a direct comparison should be made with caution as experimental conditions may have varied.
Table 1: In Vitro Effects on Endothelial Cells and Vasorelaxation
| N-Acyl Serine Derivative | Assay | Cell Type/Tissue | Parameter | Value |
| N-Arachidonoyl Serine (ARA-S) | Endothelial Cell Proliferation | Human Microvascular Endothelial Cells (HMVEC) | Proliferation Index | Concentration-dependent increase[1] |
| Endothelial Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | Migrated Cells | Concentration-dependent increase[1] | |
| Vasorelaxation | Rat Mesenteric Arteries | pEC50 | 4.9 ± 0.1 |
Table 2: In Vitro Effects on Bone Metabolism
| N-Acyl Serine Derivative | Assay | Cell Type | Parameter | Result |
| N-Oleoyl Serine (OS) | Osteoblast Proliferation | MC3T3-E1 osteoblastic cells | Proliferation | Stimulation observed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the replication and further investigation of these findings.
Endothelial Cell Proliferation Assay
This assay measures the effect of N-acyl serine derivatives on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Microvascular Endothelial Cells (HMVEC)
-
Endothelial Cell Growth Medium
-
96-well plates
-
N-acyl serine derivatives (dissolved in a suitable vehicle, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed HMVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of endothelial cell growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the N-acyl serine derivative or vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The proliferation index is calculated as the ratio of the absorbance of treated cells to that of vehicle-treated control cells.
Osteoblast Proliferation Assay
This assay is used to determine the effect of N-acyl serine derivatives on the proliferation of osteoblasts, the cells responsible for bone formation.
Materials:
-
MC3T3-E1 osteoblastic cells
-
Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
N-acyl serine derivatives (dissolved in a suitable vehicle)
-
MTT reagent
-
DMSO
-
PBS
-
Microplate reader
Procedure:
-
Plate MC3T3-E1 cells in 96-well plates at a density of 2 x 10⁴ cells per well.
-
Culture the cells for 24 hours in α-MEM with 10% FBS.
-
Replace the medium with fresh medium containing different concentrations of the N-acyl serine derivative or vehicle control.
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell proliferation is expressed as a percentage of the control.
Vasorelaxation Assay in Isolated Arteries
This ex vivo method assesses the ability of N-acyl serine derivatives to induce relaxation of pre-constricted arterial rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose)
-
Phenylephrine (vasoconstrictor)
-
N-acyl serine derivatives
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the rat and excise the mesenteric arterial bed.
-
Dissect third-order mesenteric arteries and cut them into 2 mm rings.
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 0.5 g.
-
Pre-constrict the arterial rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of the N-acyl serine derivative to the organ bath.
-
Record the changes in isometric tension.
-
Vasorelaxation is expressed as a percentage of the phenylephrine-induced contraction. The pEC50 (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect) can be calculated from the concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the known signaling pathways for N-arachidonoyl serine and N-oleoyl serine, as well as a generalized experimental workflow for their in vitro comparison.
References
N-Oleoyl-L-Serine: A Novel Endogenous Lipid Regulator for Osteoporosis Compared to Established Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
N-Oleoyl-L-Serine (OS) is an endogenous N-acyl amide found in bone that has emerged as a potential therapeutic agent for osteoporosis.[1][2][3] Unlike conventional osteoporosis drugs that are either primarily antiresorptive or anabolic, OS has demonstrated a dual mechanism of action in preclinical studies, both stimulating bone formation and inhibiting bone resorption.[1][4] This comparison guide provides an objective analysis of the preclinical efficacy of this compound as a monotherapy and contrasts it with the performance of established combination drug therapies for osteoporosis.
Preclinical Efficacy of this compound Monotherapy
This compound has been shown to modulate bone remodeling and increase bone mass in animal models of osteoporosis. In a key study using an ovariectomized (OVX) mouse model, a common preclinical representation of postmenopausal osteoporosis, administration of OS effectively rescued bone loss by concurrently increasing bone formation and markedly restraining bone resorption. This dual action is a significant advantage over existing therapies that are typically either pro-formative or antiresorptive.
Quantitative Data from Preclinical Studies
The following table summarizes the significant effects of this compound on various bone parameters in ovariectomized mice.
| Parameter | Vehicle (Control) | This compound (OS) | Percentage Change with OS |
| Trabecular Bone Volume/Total Volume (BV/TV, %) | 4.8 ± 0.5 | 8.2 ± 0.7 | +70.8% |
| Trabecular Number (Tb.N, mm⁻¹) | 2.1 ± 0.2 | 3.1 ± 0.2 | +47.6% |
| Trabecular Thickness (Tb.Th, µm) | 23.1 ± 0.5 | 26.5 ± 0.6 | +14.7% |
| Mineral Apposition Rate (MAR, µm/day) | 1.9 ± 0.1 | 2.5 ± 0.1 | +31.6% |
| Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/year) | 428 ± 45 | 735 ± 65 | +71.7% |
| Osteoclast Number/Bone Surface (N.Oc/BS, mm⁻¹) | 10.5 ± 0.8 | 6.2 ± 0.5 | -41.0% |
| Serum TRAP5b (U/L) | 1.8 ± 0.1 | 1.2 ± 0.1 | -33.3% |
Data adapted from Smoum et al., PNAS, 2010. Values are presented as mean ± SE.
Established Combination Therapies for Osteoporosis
Combination therapies are often employed to achieve greater increases in bone mineral density (BMD) and further reduce fracture risk. Below is a summary of the efficacy of two common combination regimens from clinical trials.
| Treatment Regimen | Study Population | Duration | Lumbar Spine BMD Change | Femoral Neck BMD Change |
| Teriparatide + Denosumab | Postmenopausal women with osteoporosis | 12 months | +9.1% | +4.2% |
| Alendronate + Raloxifene | Postmenopausal women with osteoporosis | 12 months | +5.3% | +3.7% |
| Alendronate + Vitamin K2 | Postmenopausal women | 12 months | - | Enhanced increase in femoral neck BMD |
Data adapted from studies on combination therapies.
Experimental Protocols
Preclinical Evaluation of this compound in Ovariectomized (OVX) Mice
-
Animal Model: C57BL/6J female mice, 12 weeks of age. Ovariectomy was performed to induce estrogen deficiency and subsequent bone loss, a model for postmenopausal osteoporosis.
-
Treatment: Three weeks post-OVX, mice were treated daily for five weeks with either vehicle (ethanol/saline) or this compound (5 mg/kg body weight) via subcutaneous injection.
-
Bone Analysis:
-
Histomorphometry: Distal femoral metaphyses were analyzed for trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Dynamic Histomorphometry: Mice were injected with calcein at 10 and 3 days before sacrifice to measure mineral apposition rate (MAR) and bone formation rate (BFR).
-
Osteoclast Number: Tartrate-resistant acid phosphatase (TRAP) staining was used to identify and count osteoclasts on the trabecular bone surface.
-
Serum Markers: Serum levels of TRAP5b (a marker of bone resorption) were measured by ELISA.
-
Clinical Trial Protocol for Teriparatide and Denosumab Combination
-
Study Design: A randomized, controlled trial involving postmenopausal women with osteoporosis.
-
Treatment Arms:
-
Teriparatide (20 µg daily)
-
Denosumab (60 mg every 6 months)
-
Combination of Teriparatide and Denosumab
-
-
Duration: 12 months.
-
Primary Endpoint: Change in posterior-anterior lumbar spine Bone Mineral Density (BMD) at 12 months, measured by dual-energy X-ray absorptiometry (DXA).
-
Secondary Endpoints: Changes in femoral neck and total hip BMD.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Bone Cells
This compound has been shown to stimulate osteoblast proliferation through a G-protein-coupled receptor (GPCR) and the Erk1/2 signaling pathway. It also promotes osteoclast apoptosis by inhibiting Erk1/2 phosphorylation and reducing the expression of RANKL, a key factor in osteoclast formation and activation.
Caption: Signaling pathway of this compound in bone cells.
General Experimental Workflow for Osteoporosis Drug Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of osteoporosis drugs, from preclinical animal models to clinical trials in human subjects.
Caption: Generalized experimental workflow for osteoporosis drug evaluation.
Conclusion
This compound presents a promising profile as a potential monotherapy for osteoporosis due to its dual action on bone formation and resorption. Preclinical data indicate a substantial positive effect on bone mass and structure in an animal model of postmenopausal osteoporosis. While direct comparative data from combination studies involving this compound are not yet available, its significant preclinical efficacy suggests it could be a valuable therapeutic alternative. Further research, including clinical trials, is necessary to ascertain its efficacy and safety in humans and to explore its potential in combination with other osteoporosis medications. The unique mechanism of action of this compound warrants its continued investigation as a next-generation treatment for osteoporosis.
References
- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
N-Oleoyl-L-Serine Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-Oleoyl-L-Serine (OS) is an endogenous lipid molecule that has garnered significant interest for its role in regulating bone metabolism. As a member of the N-acyl amide family, its biological activity is intrinsically linked to its unique chemical structure. This guide provides a comparative analysis of this compound and its naturally occurring analogs, focusing on their structure-activity relationships, particularly in the context of bone cell proliferation. The information is compiled from preclinical studies to aid researchers in understanding the therapeutic potential and design of novel analogs.
Comparative Biological Activity of N-Acyl-L-Serine Analogs
The primary biological effect of this compound investigated to date is its potent stimulation of osteoblast proliferation, a critical process in bone formation.[1][2][3] The structure of N-acyl amides, consisting of a fatty acid chain linked to an amino acid headgroup, allows for considerable variation, which in turn influences their biological efficacy.
The following table summarizes the comparative proliferative activity of this compound and other endogenous N-acyl amides on MC3T3-E1 osteoblastic cells. The data highlights the superior efficacy of this compound in this assay.
| Compound | Acyl Group | Amino Acid Headgroup | Relative Proliferative Activity (Peak Stimulation vs. Control) | Reference |
| This compound | Oleoyl (18:1) | L-Serine | ~160% | [4] |
| N-Palmitoyl-L-Serine | Palmitoyl (16:0) | L-Serine | ~130% | [4] |
| N-Stearoyl-L-Serine | Stearoyl (18:0) | L-Serine | ~125% | |
| N-Oleoyl-Ethanolamine | Oleoyl (18:1) | Ethanolamine | ~120% | |
| N-Arachidonoyl-L-Serine | Arachidonoyl (20:4) | L-Serine | Not reported in direct comparison |
Key Structure-Activity Relationship Insights:
-
Acyl Chain Unsaturation: The presence of a monounsaturated oleoyl chain in this compound appears to be optimal for inducing osteoblast proliferation compared to the saturated palmitoyl and stearoyl chains.
-
Amino Acid Headgroup: The serine headgroup is a crucial component for the observed activity. When compared to ethanolamine, the L-serine moiety in this compound results in a more pronounced proliferative effect.
-
Stereochemistry: The biological activity of N-Oleoyl-Serine is stereospecific. The naturally occurring L-enantiomer is biologically active, while the D-enantiomer is not.
Signaling Pathway of this compound in Osteoblasts
This compound exerts its effects on osteoblasts by activating a specific signaling cascade. It has been demonstrated that OS signals through a Gi-protein-coupled receptor (GPCR), which is distinct from the cannabinoid receptors CB1 and CB2. This activation leads to the downstream phosphorylation of Extracellular signal-Regulated Kinase 1/2 (Erk1/2), a key event in promoting cell proliferation.
References
Validating the therapeutic potential of N-Oleoyl-L-Serine in preclinical models of bone loss
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Oleoyl-L-Serine's Performance with Alendronate and L-Serine in Preclinical Models of Bone Loss.
This compound (OS), an endogenous N-acyl amide found in bone, has emerged as a promising therapeutic candidate for bone loss due to its unique dual-action mechanism: stimulating bone formation and inhibiting bone resorption.[1][2] This guide provides a comprehensive comparison of OS with the widely-used bisphosphonate, alendronate, and its parent amino acid, L-serine, based on available preclinical data. The information presented herein is intended to assist researchers in evaluating the therapeutic potential of OS for further development.
Performance Comparison in Ovariectomy-Induced Bone Loss
The following tables summarize the quantitative data from preclinical studies in ovariectomized (OVX) animal models, a standard representation of postmenopausal osteoporosis. It is important to note that no direct head-to-head preclinical studies comparing this compound with alendronate or L-serine have been identified. Therefore, the data presented is a compilation from separate studies, and any comparison should be interpreted with this in mind.
Table 1: Effects on Bone Microarchitecture (Trabecular Bone)
| Parameter | This compound (OVX Mice)[1] | Alendronate (OVX Rats)[3] | L-Serine (as part of Sericin formulation in OVX Rats)[4] |
| Bone Volume / Total Volume (BV/TV) | Rescued more than half of OVX-induced bone loss | Prevented decrease in bone mineral density | Improved BV/TV compared to untreated OVX controls |
| Trabecular Number (Tb.N) | Contributed to increased BV/TV (vertebrae) | - | Markedly improved trabecular number |
| Trabecular Thickness (Tb.Th) | Enhanced in the distal femur | - | Markedly improved trabecular thickness |
| Connectivity Density (Conn.D) | Significantly rescued in vertebral bodies | - | - |
Table 2: Effects on Cellular Activity
| Parameter | This compound (in vitro/in vivo) | Alendronate (in vitro/in vivo) | L-Serine (in vitro) |
| Osteoblast Proliferation/Differentiation | Stimulated osteoblast proliferation | Promoted osteoblast differentiation | Significantly upregulated osteogenic markers (ALP, Runx2, osterix, Col1a1) |
| Osteoclast Number/Activity | Mitigated osteoclast number by promoting apoptosis | Potent inhibitor of osteoclast-mediated bone resorption | - |
| RANKL Expression | More than 90% inhibition in stromal cells | - | - |
Mechanism of Action
This compound exhibits a distinct signaling pathway compared to alendronate and L-serine.
-
This compound: OS triggers a G-protein-coupled receptor (GPCR), specifically a Gi-protein-coupled receptor, leading to the activation of the Erk1/2 signaling pathway. This stimulation promotes osteoblast proliferation. Concurrently, OS promotes osteoclast apoptosis by inhibiting Erk1/2 phosphorylation and drastically reducing the expression of Receptor Activator of Nuclear factor-κB Ligand (RANKL) in bone marrow stromal cells and osteoblasts.
-
Alendronate: As a nitrogen-containing bisphosphonate, alendronate inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. This disruption of protein prenylation interferes with osteoclast function and survival, leading to a potent anti-resorptive effect.
-
L-Serine: L-serine appears to directly promote bone formation by upregulating the expression of key osteogenic transcription factors and enzymes, such as Runx2, osterix, and alkaline phosphatase (ALP), in osteoblasts. Its role in osteoclast activity is less defined in the reviewed literature, though it is a component of sericin which has shown anti-resorptive properties.
Signaling and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Sericin's Potential in Osteoporosis Management: The Roles of L-Serine and D-Serine in Bone Metabolism Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of continuous alendronate treatment on bone mass and mechanical properties in ovariectomized rats: comparison with pamidronate and etidronate in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N-Oleoyl-L-Serine in a Laboratory Setting
The proper disposal of N-Oleoyl-L-Serine, as with any laboratory chemical, is crucial for ensuring the safety of personnel and protecting the environment. While specific safety data sheets for this compound do not classify it as a hazardous substance, it is imperative to follow established laboratory waste disposal protocols. Unused or waste this compound should be managed through your institution's hazardous waste program.[1]
Immediate Safety and Handling
Before proceeding with disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area. In case of a spill, contain the material, prevent it from entering drains, and dispose of the cleanup materials as hazardous waste.[1]
Step-by-Step Disposal Procedure
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sink.[1] Only certain non-hazardous, water-soluble chemicals at a neutral pH are suitable for drain disposal, and this has not been confirmed for this compound.
-
Treat as Hazardous Waste: As a standard practice, all laboratory chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's safety office.
-
Containerization:
-
Place the waste this compound in a chemically compatible and leak-proof container. Plastic is often preferred for waste storage.
-
Ensure the container is securely capped at all times, except when adding waste.
-
If the original container is used, ensure it is in good condition. Do not use food containers for hazardous waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Segregation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory. This area should be at or near the point of generation.
-
Segregate the waste from incompatible materials. For instance, store acids and bases separately.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the chemical waste yourself.
-
-
Empty Container Disposal:
-
Once a container of this compound is completely empty, deface or remove all chemical labels.
-
The cap should be removed, and the container can then typically be disposed of as regular trash.
-
Summary of Key Disposal Principles
| Principle | Guideline |
| Waste Minimization | Order only the required amount of chemicals and maintain a chemical inventory to reduce excess. |
| Segregation | Always segregate chemical waste by type to prevent dangerous reactions. |
| Proper Labeling | Ensure all waste containers are clearly and accurately labeled. |
| Containment | Use appropriate, sealed containers for all chemical waste. |
| Professional Disposal | Always use your institution's official hazardous waste disposal service. |
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
